molecular formula C10H10N2O B506092 2-Ethylquinazolin-4(1H)-one CAS No. 3137-64-2

2-Ethylquinazolin-4(1H)-one

Cat. No.: B506092
CAS No.: 3137-64-2
M. Wt: 174.2g/mol
InChI Key: LUANCFNZZLKBOQ-UHFFFAOYSA-N
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Description

2-Ethylquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family, a group of heterocyclic structures recognized for their significant value in pharmaceutical and medicinal chemistry research. This specific derivative serves as a key scaffold for the synthesis and biological evaluation of novel therapeutic agents. Quinazolin-4(1H)-ones, as a class, are associated with a wide spectrum of biological activities. The core structure is a privileged scaffold in drug discovery, with known derivatives exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . For research purposes, this compound can be synthesized from starting materials like 2-aminobenzamide and an orthoester in the presence of an acid catalyst such as acetic acid . The provided compound has the physical form of a solid . Key physical and safety properties include a melting point of approximately 192°C, a boiling point near 303°C, and a flash point of about 162°C . As a precaution, this substance is classified as harmful if swallowed (H302) . Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment, including safety goggles, impervious gloves, and adequate ventilation to avoid dust formation . This product is intended for laboratory and scientific research applications only. It is not designed, tested, or approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUANCFNZZLKBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953410
Record name 2-Ethylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3137-64-2
Record name 2-Ethylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound, with a focus on data and experimental protocols relevant to researchers in drug discovery and development.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for closely related analogs, specific experimental values for this compound are not widely reported in publicly available literature. The data presented here is a combination of reported values for analogous compounds and predicted data.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
Appearance White to off-white crystalline solid (Expected)Inferred from analogs[1]
Melting Point 238-242 °C (for 2-methyl analog)[2]
Boiling Point Not available-
pKa Not available-
Solubility Expected to be soluble in organic solvents like ethanol and DMSO; limited solubility in water.Inferred from analogs[1]

Spectroscopic Data (Reference Data for Quinazolinone Core):

  • ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The ethyl group protons would be expected to show a quartet and a triplet.

  • ¹³C NMR: The carbonyl carbon of the quinazolinone ring is typically observed around δ 160-165 ppm. Aromatic carbons appear in the δ 115-150 ppm region.

  • IR (KBr, cm⁻¹): Characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1670-1690 cm⁻¹), and C=N stretching (around 1600-1620 cm⁻¹).[3]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through several established methods. A common and effective approach involves the cyclocondensation of a 2-aminobenzamide derivative with an appropriate acylating agent.

Experimental Protocol: Synthesis from 2-Aminobenzamide and Propionic Anhydride

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 2-Aminobenzamide

  • Propionic anhydride

  • Pyridine (as solvent and catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzamide (1 equivalent) in pyridine.

  • Slowly add propionic anhydride (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the precipitate again with water until the washings are neutral.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 2-Aminobenzamide + Propionic Anhydride Reaction Cyclocondensation in Pyridine (Reflux) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product

A high-level workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited in the current literature, the broader class of quinazolin-4(1H)-one derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[4][5]

Anticancer Activity:

Many quinazolinone derivatives exhibit potent anticancer activity through various mechanisms.[6][7] One of the well-documented mechanisms is the inhibition of tubulin polymerization .[8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Another potential anticancer mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. Dual inhibitors of PI3K and histone deacetylases (HDACs) based on the quinazolinone scaffold have been developed.

Anti-inflammatory Activity:

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory mediators . This can occur through the downregulation of the NF-κB signaling pathway, which is a central regulator of inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the general mechanism of action for quinazolinone derivatives that act as tubulin polymerization inhibitors.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Quinazolinone This compound (Hypothesized) Tubulin α/β-Tubulin Dimers Quinazolinone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Quinazolinone->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces NFkB_Inhibition_Pathway cluster_Cell Inflammatory Cell (e.g., Macrophage) cluster_Nucleus Inflammatory Cell (e.g., Macrophage) LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Quinazolinone This compound (Hypothesized) Quinazolinone->IKK Inhibits (Hypothesized) NFkB_n NF-κB NFkB_n->Cytokines Induces Transcription

References

Spectroscopic analysis of 2-Ethylquinazolin-4(1H)-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete, unified spectroscopic dataset for this compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar quinazolinone derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known data of analogous compounds and spectral prediction tools. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1br s1HN1-H
~8.10d1HH-5
~7.80t1HH-7
~7.65d1HH-8
~7.50t1HH-6
~2.75q2H-CH₂-CH₃
~1.25t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~162.5C-4
~155.0C-2
~149.0C-8a
~134.5C-7
~127.0C-5
~126.5C-6
~126.0C-8
~121.0C-4a
~28.0-CH₂-CH₃
~12.0-CH₂-CH₃

Table 3: Predicted IR Absorption Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800BroadN-H stretching
~3070MediumAromatic C-H stretching
~2970, ~2880MediumAliphatic C-H stretching
~1680StrongC=O (amide) stretching
~1615StrongC=N stretching
~1600, ~1480Medium-StrongAromatic C=C stretching

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
174~100[M]⁺ (Molecular Ion)
159Moderate[M - CH₃]⁺
146High[M - C₂H₄]⁺ (McLafferty rearrangement)
145High[M - C₂H₅]⁺
119Moderate[C₇H₅N₂O]⁺
92Moderate[C₆H₄N₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube (5 mm diameter).

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse angle: 30-45 degrees.

    • Spectral width: -2 to 12 ppm.

  • Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse angle: 45 degrees.

    • Spectral width: 0 to 200 ppm.

    • Use proton broadband decoupling.

  • Processing:

    • Apply Fourier transformation.

    • Perform phase and baseline corrections.

    • Reference the spectrum to the deuterated solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample chamber.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For direct infusion, dilute the solution to a concentration of approximately 10-100 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).

  • Method: Introduce the sample into the ion source. Gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Exploring the Multifaceted Mechanisms of Action of the 2-Substituted Quinazolin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the known mechanisms of action for the broader class of 2-substituted quinazolin-4(1H)-one derivatives. Extensive research did not yield specific data on the biological activity or mechanism of action for 2-Ethylquinazolin-4(1H)-one . The information presented herein is a synthesis of findings for structurally related compounds and should be interpreted as a general overview of the potential activities of this chemical scaffold.

The quinazolin-4(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds with diverse therapeutic potential.[1] Derivatives of this scaffold have been investigated for their utility in oncology, infectious diseases, and inflammatory conditions.[2][3] This guide explores the primary mechanisms of action identified for various 2-substituted quinazolin-4(1H)-one derivatives, supported by quantitative data, experimental methodologies, and visual representations of the implicated biological pathways.

Core Mechanisms of Action

Research into 2-substituted quinazolin-4(1H)-one derivatives has revealed several key mechanisms through which these compounds exert their biological effects. These predominantly revolve around the disruption of cellular processes critical for the proliferation and survival of pathological cells.

Inhibition of Tubulin Polymerization

A significant mechanism of action for certain 2,3-dihydroquinazolin-4(1H)-one derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, a well-established strategy in cancer chemotherapy.

Some derivatives of 2,3-dihydroquinazolin-4(1H)-one have been shown to interact with the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[4] This leads to a G2/M phase cell cycle arrest and potent cytotoxic activity against a broad range of cancer cell lines.[5]

Compound DerivativeCancer Cell LineGI50 (µM)Reference
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29 (Colon)<0.05[4]
U87 (Glioblastoma)<0.05[4]
A2780 (Ovarian)<0.05[4]
H460 (Lung)<0.05[4]
BE2-C (Neuroblastoma)<0.05[4]
2-(2-Methoxystyryl)quinazolin-4(3H)-one (64)HT29 (Colon)0.18[4]
U87 (Glioblastoma)0.17[4]
A2780 (Ovarian)0.13[4]
H460 (Lung)0.12[4]
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (15)MCF-7 (Breast)1.3[4]
2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one (16)MCF-7 (Breast)4.0[4]

A common method to assess the effect of compounds on tubulin dynamics is through an in vitro tubulin polymerization assay.

  • Preparation of Reagents: Tubulin (e.g., porcine brain tubulin) is purified and stored at -80°C. A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP are prepared. The test compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) are dissolved in a suitable solvent like DMSO.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. Tubulin is mixed with the polymerization buffer and GTP on ice. The test compound at various concentrations is added to the wells.

  • Initiation of Polymerization: The plate is placed in a spectrophotometer pre-warmed to 37°C, and the absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The effect of the test compound is compared to the positive and negative controls to determine if it inhibits or promotes tubulin polymerization.

G cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Tubulin, Buffers, and Compounds mix Mix Tubulin, Buffer, and GTP on Ice prep->mix add Add Test Compound to Plate mix->add incubate Incubate at 37°C and Measure Absorbance (340 nm) add->incubate analyze Analyze Polymerization Curves incubate->analyze

Workflow for a typical tubulin polymerization assay.
Inhibition of Protein Kinases

The quinazolinone scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[6] Several approved anticancer drugs, such as gefitinib and erlotinib, feature this core structure and target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6]

Derivatives of quinazolin-4(3H)-one have been shown to inhibit a range of protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 impedes angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[8]

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[9]

  • Aurora Kinase A: This kinase is involved in mitotic progression, and its inhibition leads to defects in cell division and subsequent cell death.[10]

Compound Derivative SeriesTarget KinaseIC50 (µM)Reference
Quinazolin-4(3H)-one derivatives (2i, 3i)CDK20.173, 0.177[9]
HER2-[9]
EGFR-[9]
Quinazolin-4-one derivative (17)EGFR0.072[7]
Quinazolin-4(3H)-one derivative (BIQO-19)Aurora Kinase A-[10]
  • Reagents: Recombinant purified kinase, substrate (peptide or protein), ATP, and assay buffer are required. Test compounds are dissolved in DMSO.

  • Assay Setup: The assay is performed in a microplate format. The kinase, substrate, and test compound are pre-incubated in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

G cluster_pathway Generalized EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Quinazolinone Quinazolin-4(1H)-one Derivative Quinazolinone->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Some quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α signaling pathway.[1] HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. HIF-1α upregulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and resistance to therapy. Inhibition of HIF-1α can therefore be an effective anticancer strategy.

Compound DerivativeIC50 (µM)Reference
Quinazolin-4-one 1-[1]
Analog 16~5-fold more potent than 1[1]
  • Cell Line: A cancer cell line (e.g., U251 glioma cells) is stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase or β-lactamase).

  • Cell Treatment: The cells are plated in a 96-well plate and treated with the test compounds at various concentrations.

  • Hypoxic Induction: The cells are then placed in a hypoxic chamber (e.g., 1% O2) for a specific duration (e.g., 16 hours) to induce HIF-1α activity.

  • Reporter Gene Measurement: After the hypoxic incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate that generates a luminescent or colorimetric signal.

  • Data Analysis: The signal from treated cells is compared to that of untreated control cells to determine the percentage of inhibition of HIF-1α transcriptional activity. IC50 values are then calculated.

Inhibition of TRPM2 Channel

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[10] TRPM2 is a calcium-permeable cation channel that is activated by oxidative stress and plays a role in various physiological and pathological processes, including insulin release, immune responses, and cell death. Inhibition of TRPM2 is being explored for its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and diabetes.

Compound DerivativeIC50 (µM)Reference
Derivative D93.7
  • Cell Preparation: Cells expressing the TRPM2 channel (e.g., HEK293 cells stably expressing human TRPM2) are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Compound Application: The coverslips are placed in a perfusion chamber on a microscope stage. The test compound is applied to the cells for a short pre-incubation period.

  • Channel Activation and Imaging: The TRPM2 channel is activated by an appropriate stimulus (e.g., hydrogen peroxide). The intracellular calcium concentration is monitored by measuring the fluorescence of the calcium indicator dye using a fluorescence microscope equipped with a ratiometric imaging system.

  • Data Analysis: The increase in intracellular calcium upon channel activation is measured in the presence and absence of the test compound. The inhibitory effect of the compound is quantified, and dose-response curves are generated to determine the IC50 value.

Conclusion

The 2-substituted quinazolin-4(1H)-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, including inhibition of tubulin polymerization, protein kinase activity, HIF-1α signaling, and ion channel function, highlight the broad biological potential of this chemical class. While specific data for this compound remains elusive, the extensive research on its structural analogs provides a strong foundation for future investigations into its potential pharmacological profile. Further synthesis and biological evaluation of this specific compound are warranted to elucidate its precise mechanism of action and therapeutic utility.

References

The Pharmacological Landscape of 2-Ethylquinazolin-4(1H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects. While extensive research has been conducted on various substitutions at the 2-position of the quinazolinone ring, a comprehensive and focused pharmacological evaluation of 2-ethyl substituted derivatives remains a relatively underexplored area in publicly available literature. This technical guide synthesizes the available, albeit limited, information on 2-Ethylquinazolin-4(1H)-one derivatives and provides a framework for their potential pharmacological evaluation based on the broader understanding of the quinazolinone class.

Synthesis and General Pharmacological Context

The synthesis of 2-substituted-4(3H)-quinazolinones, including those with a 2-ethyl group, is well-established. A common synthetic route involves the condensation of anthranilic acid with propionyl chloride to form an intermediate, which is then cyclized. Further modifications at the N-3 position can be achieved by reacting the 2-ethyl-4(3H)-quinazolinone core with various electrophiles.

The pharmacological significance of the substituent at the 2-position is widely recognized. Structure-activity relationship (SAR) studies on various quinazolinone series have consistently shown that the nature of the C2-substituent plays a crucial role in determining the potency and selectivity of the biological activity.[1] For instance, in the context of anticonvulsant activity, modifications at this position have been shown to modulate the interaction with GABA-A receptors.[2] Similarly, for anti-inflammatory and anticancer activities, the C2-substituent can influence interactions with key enzymes like cyclooxygenases (COX) or protein kinases.[3]

Anticonvulsant Activity: A Promising Avenue

Experimental Protocols for Anticonvulsant Evaluation:

A standard approach to evaluate the anticonvulsant potential of novel compounds involves a battery of in vivo and in vitro tests.

In Vivo Models:

  • Maximal Electroshock (MES) Seizure Test: This test is used to identify compounds that prevent the spread of seizures. Animals are subjected to a supramaximal electrical stimulus, and the ability of the test compound to abolish the tonic hindlimb extension is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold. Pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic seizures, and the protective effect of the test compound is observed.

  • Neurotoxicity Screening (Rotarod Test): To assess the potential for motor impairment, a common side effect of CNS-active drugs, the rotarod test is employed. Animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod for a predetermined time is measured.

In Vitro Assays:

  • GABA-A Receptor Binding Assays: To determine the affinity of the compounds for the GABA-A receptor, radioligand binding assays can be performed using synaptic membrane preparations.

  • Electrophysiological Studies: Patch-clamp techniques on cultured neurons can be used to investigate the effect of the compounds on GABA-A receptor-mediated currents.

Hypothetical Signaling Pathway and Workflow

The following diagrams illustrate a hypothetical workflow for anticonvulsant screening and the potential mechanism of action of this compound derivatives based on the known pharmacology of related compounds.

Anticonvulsant_Screening_Workflow cluster_synthesis Synthesis cluster_invivo In Vivo Screening cluster_invitro In Vitro Mechanistic Studies cluster_analysis Data Analysis Synth Synthesis of This compound Derivatives MES Maximal Electroshock (MES) Test Synth->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Synth->scPTZ Rotarod Neurotoxicity (Rotarod Test) MES->Rotarod scPTZ->Rotarod Binding GABA-A Receptor Binding Assay Rotarod->Binding PatchClamp Electrophysiology (Patch Clamp) Binding->PatchClamp SAR Structure-Activity Relationship (SAR) PatchClamp->SAR

Caption: Experimental workflow for anticonvulsant evaluation.

GABA_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_R GABA-A Receptor IonChannel Chloride Ion Channel GABA_R->IonChannel Opens Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_R Binds Derivative This compound Derivative Derivative->GABA_R Positive Allosteric Modulation ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Hypothetical GABA-A receptor modulation pathway.

Anti-inflammatory and Analgesic Potential

Several studies have highlighted the anti-inflammatory and analgesic properties of 2-substituted quinazolin-4(3H)-ones.[5][6] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Experimental Protocols for Anti-inflammatory and Analgesic Evaluation:

In Vivo Models:

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response. The reduction in paw volume after treatment with the test compound is measured.

  • Acetic Acid-Induced Writhing Test: This test is used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and the number of writhes is counted after administration of the test compound.

In Vitro Assays:

  • COX-1/COX-2 Inhibition Assays: These assays measure the ability of the compounds to inhibit the activity of the COX-1 and COX-2 enzymes, providing insights into their mechanism of action and potential for gastrointestinal side effects (associated with COX-1 inhibition).

Data Presentation: A Template for Future Research

Due to the lack of specific data for a series of this compound derivatives, the following tables are presented as templates that researchers can use to structure their findings from future pharmacological evaluations.

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDSubstitution at N-3MES Test (% Protection)scPTZ Test (% Protection)Neurotoxicity (TD50, mg/kg)
2-Et-QZ-01 HData Not AvailableData Not AvailableData Not Available
2-Et-QZ-02 MethylData Not AvailableData Not AvailableData Not Available
2-Et-QZ-03 PhenylData Not AvailableData Not AvailableData Not Available
2-Et-QZ-04 4-ChlorophenylData Not AvailableData Not AvailableData Not Available
Reference DiazepamReported ValueReported ValueReported Value

Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives

Compound IDSubstitution at N-3Carrageenan-Induced Paw Edema (% Inhibition)Acetic Acid-Induced Writhing (% Inhibition)COX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)
2-Et-QZ-01 HData Not AvailableData Not AvailableData Not AvailableData Not Available
2-Et-QZ-02 MethylData Not AvailableData Not AvailableData Not AvailableData Not Available
2-Et-QZ-03 PhenylData Not AvailableData Not AvailableData Not AvailableData Not Available
2-Et-QZ-04 4-ChlorophenylData Not AvailableData Not AvailableData Not AvailableData Not Available
Reference IndomethacinReported ValueReported ValueReported ValueReported Value

Conclusion and Future Directions

The this compound scaffold represents a promising yet understudied area within the broader field of quinazolinone research. Based on the established pharmacological profile of related compounds, derivatives of this compound are likely to possess significant anticonvulsant and anti-inflammatory properties. This technical guide provides a foundational framework for the systematic pharmacological evaluation of these compounds. Future research should focus on the synthesis and comprehensive screening of a library of 2-ethyl derivatives with diverse substitutions at the N-3 position to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 2-Alkyl-Substituted Quinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quinazolinone scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the discovery and development of a promising new class of compounds: 2-alkyl-substituted quinazolin-4(1H)-ones. These molecules are attracting significant attention from researchers, scientists, and drug development professionals for their potential to address unmet medical needs across various therapeutic areas, including oncology, infectious diseases, and inflammation.

The core structure, a fusion of benzene and pyrimidine rings, provides a versatile platform for chemical modification, particularly at the 2-position. The introduction of diverse alkyl substituents has been shown to modulate the pharmacological profile of these compounds, leading to the identification of potent and selective agents with diverse mechanisms of action. This guide will provide an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of these novel therapeutic candidates.

I. Synthesis of 2-Alkyl-Substituted Quinazolin-4(1H)-ones: A Summary of Methodologies

The synthesis of the quinazolin-4(1H)-one core is a well-established field, with numerous methods available to medicinal chemists. A common and efficient approach involves a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde, often facilitated by a catalyst.[1] Variations of this method, including the use of different starting materials and catalysts, have been developed to improve yields and expand the diversity of accessible analogs.

One notable synthetic strategy begins with 2-aminobenzoic acid or its derivatives. For instance, sixteen new 2-substituted quinazolines were synthesized starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid.[2] The general workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Derivatization 2_aminobenzoic_acid 2-Aminobenzoic Acid Derivative benzoxazinone Benzoxazinone Intermediate 2_aminobenzoic_acid->benzoxazinone Reaction with Acid Anhydride organic_acid Organic Acid/ Aldehyde organic_acid->benzoxazinone quinazolinone_core Quinazolin-4(1H)-one Core benzoxazinone->quinazolinone_core Ammonolysis final_product 2-Alkyl-Substituted Quinazolin-4(1H)-one quinazolinone_core->final_product Alkylation/ Further Modification Tubulin_Inhibition_Pathway Drug 2-Alkyl-Substituted Quinazolin-4(1H)-one Tubulin Tubulin Dimers Drug->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts CellCycle Cell Cycle Arrest (G2/M) Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow Start Starting Materials (e.g., 2-aminobenzoic acid) Synthesis Chemical Synthesis (e.g., One-pot reaction) Start->Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (FTIR, NMR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., In vitro assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, etc.) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Technical Guide to the Synthesis of 2-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for 2-substituted quinazolinones, presenting quantitative data in structured tables for easy comparison, detailed experimental protocols for key reactions, and visual diagrams of synthetic pathways.

Core Synthetic Strategies

The synthesis of 2-substituted quinazolinones can be broadly categorized based on the starting materials. The most common and versatile precursors include isatoic anhydride, anthranilic acid, and 2-aminobenzamide. Each of these starting points offers distinct advantages and pathways to the desired quinazolinone core.

Synthesis from Isatoic Anhydride

Isatoic anhydride is a widely utilized precursor for the synthesis of 2-substituted quinazolinones. This approach often involves a one-pot, multi-component reaction, making it an efficient and attractive method.

A common strategy involves the condensation of isatoic anhydride, an aldehyde, and a nitrogen source, such as ammonium acetate or an amine, often in the presence of an oxidant. This method allows for the direct incorporation of the substituent at the 2-position from the corresponding aldehyde.

A green and economically viable one-pot synthesis has been reported using sodium hypochlorite (NaOCl) as an oxidant.

Procedure: To a mixture of isatoic anhydride (0.1 g, 0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (0.036 g, 1.84 mmol) in 10 mL of ethanol, sodium hypochlorite (0.063 g, 0.91 mmol) is added. The resulting mixture is stirred for 2-3 hours at 80-85°C. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate in hexane mobile phase. Upon completion, the reaction mixture is poured into water, leading to the precipitation of the solid product. The precipitate is filtered, washed twice with water, dried, and recrystallized from ethanol to yield the pure 2-substituted quinazolin-4(3H)-one.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylquinazolin-4(3H)-one92
24-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one95
34-Methylbenzaldehyde2-(p-Tolyl)quinazolin-4(3H)-one89
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one90
53-Nitrobenzaldehyde2-(3-Nitrophenyl)quinazolin-4(3H)-one85
6Furan-2-carbaldehyde2-(Furan-2-yl)quinazolin-4(3H)-one88
7Thiophene-2-carbaldehyde2-(Thiophen-2-yl)quinazolin-4(3H)-one86
8Cinnamaldehyde2-Styrylquinazolin-4(3H)-one82
9Pyridine-4-carbaldehyde2-(Pyridin-4-yl)quinazolin-4(3H)-one84

Table 1: Yields of 2-substituted quinazolin-4(3H)-ones synthesized from isatoic anhydride, various aldehydes, and ammonium chloride with NaOCl as an oxidant. Data sourced from Der Pharma Chemica.

G cluster_reagents Reagents & Conditions cluster_conditions IsatoicAnhydride Isatoic Anhydride Intermediate1 2-Aminobenzamide (in situ) IsatoicAnhydride->Intermediate1 NH3 Aldehyde R-CHO (Aldehyde) Intermediate2 Schiff Base Intermediate Aldehyde->Intermediate2 AmmoniumChloride NH4Cl Intermediate1->Intermediate2 Dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one Intermediate2->Dihydroquinazolinone Cyclization Quinazolinone 2-Substituted Quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Oxidation (NaOCl) Ethanol, 80-85°C Ethanol, 80-85°C G cluster_reagents Reagents AnthranilicAcid Anthranilic Acid NAcyl N-Acyl Anthranilic Acid AnthranilicAcid->NAcyl AcylChloride R-COCl (Acyl Chloride) AcylChloride->NAcyl Benzoxazinone 2-Substituted-1,3-benzoxazin-4-one NAcyl->Benzoxazinone Acetic Anhydride Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Amine R'-NH2 (Amine) Amine->Quinazolinone G cluster_reagents Reagents & Conditions cluster_conditions Aminobenzamide 2-Aminobenzamide Intermediate Condensation Intermediate Aminobenzamide->Intermediate Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Dihydroquinazolinone 2-Substituted-2,3-dihydro- quinazolin-4(1H)-one Intermediate->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone 2-Substituted Quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Oxidation (often in situ) DMSO, 100-120°C DMSO, 100-120°C

References

Methodological & Application

Synthesis of 2-Ethylquinazolin-4(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-Ethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry and drug development. The described method is a one-pot, two-step procedure commencing with the cyclocondensation of anthranilamide and propionaldehyde to form an intermediate, followed by in-situ oxidation to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Reaction Pathway

The synthesis proceeds through an initial acid-catalyzed condensation of anthranilamide with propionaldehyde to form 2-ethyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then oxidized to the desired this compound.

Synthesis of this compound Anthranilamide Anthranilamide reagents1 + Propionaldehyde (p-TsOH, Toluene, Reflux) Propionaldehyde Propionaldehyde Intermediate 2-Ethyl-2,3-dihydroquinazolin-4(1H)-one reagents2 [Oxidation] (e.g., PIDA or Air/DMSO) Product This compound reagents1->Intermediate reagents2->Product

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar RatioPhysical State
AnthranilamideC₇H₈N₂O136.151.0White to off-white solid
PropionaldehydeC₃H₆O58.081.1Colorless liquid
p-Toluenesulfonic acidC₇H₈O₃S172.200.1White solid
Phenyliodine diacetate (PIDA)C₁₀H₁₁IO₄322.091.1White crystalline solid
This compoundC₁₀H₁₀N₂O174.20-White to pale yellow solid

Experimental Protocol

This protocol details a one-pot synthesis of this compound from anthranilamide and propionaldehyde.

Materials:

  • Anthranilamide

  • Propionaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Phenyliodine diacetate (PIDA) or Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Cyclocondensation

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.0 eq) and toluene (40 mL).

  • Stir the mixture at room temperature until the anthranilamide is fully dissolved.

  • Add p-toluenesulfonic acid (0.1 eq) to the solution.

  • Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilamide) is consumed.

Step 2: Oxidation

  • Method A: Using Phenyliodine diacetate (PIDA)

    • Cool the reaction mixture to room temperature.

    • Add Phenyliodine diacetate (PIDA) (1.1 eq) in one portion.

    • Stir the mixture at room temperature for an additional 1-2 hours. Monitor the oxidation of the intermediate by TLC.

  • Method B: Using Air/DMSO

    • If using DMSO as the solvent for the initial reaction instead of toluene, simply continue to heat the reaction mixture at 120 °C and expose it to the air (using a reflux condenser open to the atmosphere) for 12-24 hours after the initial condensation.[1]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield:

The expected yield for this reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Toluene and propionaldehyde are flammable and should be handled with care, away from open flames.

  • p-Toluenesulfonic acid is corrosive and should be handled with caution.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

This protocol provides a reliable and reproducible method for the synthesis of this compound, which can be adapted for the synthesis of other 2-alkylquinazolin-4(1H)-one derivatives.

References

One-Pot Synthesis of 2-Ethylquinazolin-4(1H)-one from Anthranilic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-Ethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry, starting from readily available anthranilic acid. The presented methods are selected for their efficiency and applicability in a research and drug development setting.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made them a focal point of interest in drug discovery. The 2-ethyl substituted quinazolinone, in particular, serves as a key intermediate for the synthesis of more complex drug candidates. This document outlines a reliable and efficient one-pot procedure for its synthesis.

Principle of the Reaction

The one-pot synthesis of this compound from anthranilic acid can be achieved through the condensation reaction with a suitable source for the ethyl group and the C2 carbon of the quinazolinone ring. A common and effective method involves the reaction of anthranilic acid with propionamide, which serves as both the ethyl group and nitrogen source for the cyclization. The reaction proceeds through the initial formation of N-propanoylanthranilamide, which then undergoes intramolecular cyclization to yield the final product. This process can be facilitated by thermal or microwave-assisted heating.

Experimental Protocols

Method 1: Conventional Heating

This protocol is adapted from analogous syntheses of 2-alkylquinazolin-4-ones.

Materials:

  • Anthranilic acid

  • Propionamide

  • Sand bath or heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and propionamide (1.5 equivalents).

  • Heat the mixture in a sand bath or using a heating mantle at 210-220 °C for approximately 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solidified crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and potentially higher yields. This protocol is based on the general principles of microwave-assisted synthesis of quinazolinones.[1]

Materials:

  • Anthranilic acid

  • Propionic anhydride

  • Ammonia solution (or a primary amine for 3-substituted derivatives)

  • Microwave reactor

  • Microwave-safe reaction vessel with a stirrer

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and propionic anhydride (1.2 equivalents).

  • To this mixture, add a source of ammonia (e.g., concentrated ammonium hydroxide) to provide the nitrogen for the 3-position.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 120-150 °C) for a short duration (typically 10-30 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting mixture is then poured into crushed ice, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and purified by recrystallization from ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its derivatives.

Table 1: Reaction Conditions for the Synthesis of 2-Alkylquinazolin-4-ones

MethodReagentsTemperature (°C)TimeYield (%)Reference
Conventional Heating (for 2-methyl analog)Anthranilic acid, Acetamide210-2202 h92[2]
Microwave-Assisted (for 3-substituted 2-ethyl analog)Anthranilic acid, Propionic anhydride, AmineNot specifiedNot specifiedGood[1]

Table 2: Spectroscopic Data for a Representative 2-Ethylquinazolin-4-one Derivative (3-(4'-Carboxylphenyl)-2-ethylquinazolin-4-one) [1]

Spectroscopic TechniqueData
IR (KBr, cm⁻¹) 3120.93 (Ar C-H), 2500-3000 (O-H), 1739.95 (C=O, acid), 1680.05 (C=O, amide), 1641.48 (C=C), 1163.11 (C=N)
¹H NMR (ppm) δ 11.06 (s, 1H, OH), 8.77-7.10 (m, Ar-H), 2.55 (q, 2H, CH₂), 1.30 (t, 3H, CH₃)
Mass Spectrum (m/z) 294 (M⁺), 264, 250, 224, 146, 125, 77

Note: The spectral data for the unsubstituted this compound is not explicitly available in the searched literature. The data presented is for a closely related derivative and can be used as a reference for characterization.

Visualizations

Logical Workflow for the One-Pot Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of this compound from anthranilic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_outcome Product & Purification A Anthranilic Acid C One-Pot Reaction (Heating or Microwave) A->C B Propionamide / Propionic Anhydride + NH₃ B->C D Crude Product C->D E Recrystallization D->E F This compound E->F

Caption: General workflow for the one-pot synthesis of this compound.

Proposed Reaction Mechanism

This diagram illustrates a plausible reaction mechanism for the synthesis of 2-alkylquinazolin-4(1H)-ones from anthranilic acid and an amide.

Reaction_Mechanism cluster_step2 Step 2: Intramolecular Cyclization AnthranilicAcid Anthranilic Acid Intermediate1 N-Propanoylanthranilamide AnthranilicAcid->Intermediate1 Propionamide Propionamide Intermediate1_node N-Propanoylanthranilamide Product This compound Intermediate1_node->Product - H₂O

Caption: Proposed mechanism for the formation of this compound.

Conclusion

The one-pot synthesis of this compound from anthranilic acid is a straightforward and efficient method for obtaining this important heterocyclic scaffold. Both conventional heating and microwave-assisted protocols provide viable routes, with the latter offering advantages in terms of reaction speed. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further exploration of novel quinazolinone-based compounds.

References

Microwave-Assisted Synthesis of 2-Ethylquinazolin-4(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-Ethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry. Quinazolinones are a class of heterocyclic compounds that form the core of numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1] Traditional synthetic methods often involve lengthy reaction times and high temperatures.[2] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative.[2][3]

This application note details the reaction mechanism, provides a comparative overview of conventional versus microwave-assisted methods, and offers detailed experimental protocols for the synthesis of this compound.

Reaction Principle and Mechanism

The synthesis of this compound from 2-aminobenzamide and a source of the ethyl group, such as triethyl orthopropionate, proceeds via a cyclocondensation reaction. This transformation is a variation of the well-established Niementowski quinazolinone synthesis.[2][4]

The reaction is typically acid-catalyzed and involves the initial formation of an amidine intermediate from the reaction of 2-aminobenzamide with the orthoester. This is followed by an intramolecular cyclization with the elimination of ethanol to form the final quinazolinone ring. Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, leading to a significant reduction in reaction time.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of quinazolinone derivatives. The following table summarizes typical comparative data for the synthesis of 2-substituted quinazolin-4(1H)-ones.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials 2-Aminobenzamide, Triethyl Orthopropionate, Acetic Acid2-Aminobenzamide, Triethyl Orthopropionate, Acetic Acid
Solvent Absolute EthanolAbsolute Ethanol or Solvent-free
Temperature 78 °C (Reflux)110-150 °C
Reaction Time 12 - 24 hours[5]10 - 30 minutes[6]
Typical Yield ~89%[5]Moderate to high yields (up to 92% for similar compounds)[6]

Experimental Protocols

Materials and Equipment
  • 2-Aminobenzamide

  • Triethyl orthopropionate

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from procedures for similar 2-alkyl-quinazolin-4(1H)-ones.

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzamide (1.0 mmol, 136.15 mg), triethyl orthopropionate (1.5 mmol, 0.29 mL), and glacial acetic acid (2.0 mmol, 0.11 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation and Purification: Pour the reaction mixture into cold water (20 mL). A precipitate of this compound should form. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to afford the pure compound.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Conventional Synthesis of this compound

This protocol is based on a literature procedure.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminobenzamide (0.92 mmol, 125 mg) in absolute ethanol (3 mL).

  • Addition of Reagents: Add triethyl orthopropionate (1.38 mmol, 244 mg, 278 µL) and acetic acid (1.84 mmol, 110 mg, 105 µL) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques as described above.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Aminobenzamide - Triethyl Orthopropionate - Acetic Acid mw_reaction Microwave Irradiation (e.g., 120 °C, 20 min) reagents->mw_reaction cooling Cool to Room Temp. mw_reaction->cooling precipitation Precipitate in Water cooling->precipitation filtration Filter & Wash precipitation->filtration recrystallization Recrystallize (Ethanol) filtration->recrystallization characterization Characterization: - MP - NMR - IR - MS recrystallization->characterization

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Scheme

The following diagram illustrates the chemical transformation.

G cluster_product Product start aminobenzamide 2-Aminobenzamide orthoester Triethyl Orthopropionate end aminobenzamide->orthoester  +   quinazolinone This compound orthoester->quinazolinone Microwave Acetic Acid

Caption: Synthesis of this compound.

References

Application Notes and Protocols: Purification of 2-Ethylquinazolin-4(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Ethylquinazolin-4(1H)-one via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate biological testing and drug development. These application notes describe the principles of solvent selection, provide a step-by-step experimental protocol, and include troubleshooting guidelines for common issues. The quantitative data presented is intended as a template for experimental optimization.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse pharmacological activities. Accurate in vitro and in vivo evaluation of this compound necessitates a high degree of purity. Recrystallization is a robust and widely used method for the purification of crystalline organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

Solvent Selection and Solubility

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should dissolve the crude product completely at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less toxic and more affordable solvents are preferred.

Common solvents for the recrystallization of quinazolinone derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[1] Mixed solvent systems, such as ethyl acetate/hexane, are also frequently employed, particularly when a single solvent does not provide the desired solubility profile.[2]

Template for Solvent Screening Data

A systematic solvent screening is crucial for identifying the optimal recrystallization conditions. The following table serves as a template for recording experimental solubility data for this compound. It is recommended to perform small-scale solubility tests with various solvents to populate this table.

Solvent SystemSolubility at Room Temp. (e.g., 25°C)Solubility at Elevated Temp. (e.g., Boiling Point)Crystal Formation upon CoolingEstimated Yield (%)Purity Improvement (e.g., by HPLC)
EthanolLowHighGood, well-formed needlese.g., 85%e.g., 95% to >99%
MethanolModerateHighRapid precipitatione.g., 70%e.g., 95% to 98%
Ethyl AcetateLowModerateSlow crystallizatione.g., 75%e.g., 95% to 99%
AcetoneModerateHighOiled out initially--
WaterInsolubleInsolubleNo dissolution--
Ethyl Acetate/Hexane (e.g., 1:2)Very LowHighFine needlese.g., 90%e.g., 95% to >99.5%

Note: The values in this table are illustrative examples and must be determined experimentally.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the purification of this compound using a single solvent, such as ethanol.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., reagent-grade ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure saturation upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Filter the hot solution to remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. Recrystallization from ethanol can yield purified 2,3-dihydroquinazolin-4(1H)-one derivatives.[3]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis A Add Crude Compound to Flask B Add Minimal Hot Solvent A->B C Stir and Heat to Dissolve B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Cool to Room Temperature C->E No Insoluble Impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purity Analysis (HPLC, MP) I->J

References

Application Note: A Robust Column Chromatography Protocol for the Purification of 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Ethylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold prevalent in a wide array of biologically active molecules and pharmaceutical agents. The synthesis of this compound, typically from precursors like 2-aminobenzamide and an orthoester, often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a reliable and efficient purification protocol is critical to obtain high-purity this compound for accurate biological screening, medicinal chemistry applications, and drug development. This document provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Synthesis Overview A common and effective method for synthesizing this compound involves the reaction of 2-aminobenzamide with triethyl orthopropionate in the presence of an acid catalyst, such as acetic acid, typically in refluxing ethanol.[1] This one-step process is efficient, often resulting in high yields of the desired product after purification.[1] The primary impurities may include unreacted 2-aminobenzamide and side-products from the orthoester.

Purification Parameters

The following table summarizes the recommended parameters for the column chromatography purification of this compound. These parameters are based on general principles for purifying quinazolinone derivatives and can be optimized for specific crude sample compositions.[2]

ParameterRecommended SpecificationRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for normal-phase chromatography, providing good resolution for moderately polar compounds.[2]
Mobile Phase (Eluent) Hexane / Ethyl Acetate (Gradient)A common solvent system for quinazolinones.[2] Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
Elution Mode Gradient ElutionGradually increasing the mobile phase polarity provides better separation of the target compound from less polar and more polar impurities compared to isocratic elution.[2][3]
TLC Analysis Mobile Phase: 7:3 Hexane:EtOAcAn appropriate solvent system for Thin Layer Chromatography (TLC) should yield an Rf value of approximately 0.2-0.4 for the target compound.[2]
Sample Loading Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading onto the column typically results in better separation and sharper bands.[4][5]
Expected Yield >85%Syntheses have reported yields as high as 89% after purification.[1] The final yield will depend on the purity of the crude material.
Purity Assessment ¹H NMR, ¹³C NMR, LC/MSCharacterization techniques to confirm the structure and assess the purity of the final product.[6]

Detailed Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • TLC plates (silica gel coated, F-254)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Rotary evaporator

2. Step-by-Step Purification Procedure

2.1. TLC Analysis for Solvent System Determination

  • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of Hexane:Ethyl Acetate (e.g., start with 8:2).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.4.[2] This will be your primary elution solvent system.

2.2. Column Packing

  • Select a glass column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[5]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).[2]

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing without air bubbles.[2]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[7]

  • Drain the excess solvent until the solvent level is just above the sand layer.

2.3. Sample Preparation and Loading (Dry Loading)

  • Dissolve the entire crude product in a minimal amount of a suitable solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the prepared column.

2.4. Elution and Fraction Collection

  • Carefully add the initial, low-polarity eluent to the column.

  • Apply gentle air pressure to begin eluting the solvent through the column.

  • Start collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 2 column volumes of 95:5 Hexane:EtOAc

    • 5 column volumes of 90:10 Hexane:EtOAc

    • 5-10 column volumes of 80:20 or 70:30 Hexane:EtOAc (or the system determined by TLC)

  • Monitor the fractions being collected by TLC to identify which ones contain the pure product.

2.5. Isolation of Purified Product

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Characterize the purified product using NMR and Mass Spectrometry to confirm its identity and purity.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification protocol.

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation & Analysis Crude Crude Product TLC TLC Analysis to Determine Eluent System Crude->TLC DryLoad Dry Loading: Adsorb Crude onto Silica Crude->DryLoad Pack Column Packing: Silica Gel Slurry TLC->Pack Informs Eluent Choice Load Load Sample onto Column DryLoad->Load Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Monitor Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Dry Dry Under Vacuum Evap->Dry Pure Pure this compound Dry->Pure Characterize Characterization (NMR, LC/MS) Pure->Characterize

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation (Overlapping Bands): This may be caused by an inappropriate solvent system, overloading the column, or improper packing.[2] Optimize the eluent using TLC, reduce the amount of crude material loaded, or repack the column carefully.

  • Streaking on TLC Plate: Compound streaking can occur if the sample is too concentrated or if the compound is acidic or basic and interacting strongly with the silica.[4] Dilute the sample before spotting or add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic ones) to the eluent.[2][4]

  • Product Does Not Elute: If the product remains at the top of the column, the mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (ethyl acetate) in the eluent system.

References

Application Notes and Protocols for In Vitro Assay of 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][4] Specifically, many quinazolinone-based molecules have been investigated as potential anticancer agents, with some acting as inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR), AKT, and tubulin.[5][6][7][8][9]

This document provides a detailed protocol for an in vitro cytotoxicity assay of 2-Ethylquinazolin-4(1H)-one, a representative member of this class. The protocol is designed to be a starting point for researchers to assess the compound's potential as an anticancer agent.

Potential Signaling Pathways

Based on the known biological activities of quinazolinone derivatives, this compound may exert its effects through various signaling pathways. The diagram below illustrates a potential mechanism of action where the compound inhibits key regulators of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AKT AKT EGFR->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Required for Mitosis Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Test_Compound This compound Test_Compound->EGFR Inhibits Test_Compound->AKT Inhibits Test_Compound->Tubulin Inhibits Polymerization

Figure 1: Potential Signaling Pathways of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the steps to assess the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[10]

Materials and Reagents
  • This compound

  • Human cancer cell line (e.g., MCF-7 - breast cancer, HepG2 - liver cancer, A549 - lung cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

The following diagram outlines the major steps of the MTT assay.

G A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E Add MTT Reagent D->E F Incubation (4 hours) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (Microplate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
Detailed Procedure

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]

    • Incubate the plate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control) and medium only (blank control).[11]

  • Incubation:

    • Incubate the plate for 48 to 72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[10]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the in vitro cytotoxicity assay should be summarized in a clear and structured format. The following tables provide templates for presenting the IC50 values of this compound and a positive control against various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of this compound against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)
This compoundInsert ValueInsert ValueInsert Value
Doxorubicin (Positive Control)Insert ValueInsert ValueInsert Value

Table 2: Comparative Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives

DerivativeTarget/Mechanism (if known)MCF-7 (Breast)HepG2 (Liver)Caco-2 (Colon)Reference
Compound 4Potential AKT Inhibition72.22 ± 0.1453.29 ± 0.2523.31 ± 0.09[5]
Compound 9Potential AKT Inhibition>100>100>100[5]
Compound 8hNot specified27.75 µg/mL30.19 µg/mL-[12]
Compound 5kEGFR Inhibition---[6]

Conclusion

The provided protocol offers a standardized method for the initial in vitro evaluation of the cytotoxic potential of this compound. The results from this assay, presented in a clear and comparable format, will provide valuable insights into the compound's anticancer activity and guide further research into its mechanism of action and potential as a therapeutic agent. It is important to note that further assays would be required to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Ethylquinazolin-4(1H)-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including potent anticancer properties.[1][2] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1] 2-Ethylquinazolin-4(1H)-one, a member of this family, requires thorough evaluation of its cytotoxic potential to determine its therapeutic promise. This document provides detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound, including the MTT, LDH, and Annexin V/PI apoptosis assays.

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table presents hypothetical IC50 values for this compound against various human cancer cell lines to illustrate how such data is presented.

Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.5
HeLaCervical Cancer4822.8
A549Lung Carcinoma4831.2
HCT-116Colon Carcinoma4818.9
HepG2Liver Carcinoma4825.4

Experimental Protocols

Herein are detailed protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • MTT solution (5 mg/mL in PBS)[4][7]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity.[12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[12]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]

  • Controls: Prepare the following controls in triplicate on the same plate:[8]

    • Untreated cells: for spontaneous LDH release.

    • Maximum LDH release: treat cells with lysis buffer.

    • Culture medium background: medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic method (e.g., EDTA).[15]

    • Suspension cells: Collect the cells by centrifugation.[15]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[15]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Quinazolinone This compound Quinazolinone->RTK Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflows

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with This compound seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for the MTT assay.

LDH_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with This compound seed->treat incubate Incubate for 48 hours treat->incubate centrifuge Centrifuge plate incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read Read absorbance at 490 nm incubate_rt->read end End read->end

Caption: Experimental workflow for the LDH assay.

Apoptosis_Workflow start Start seed Seed cells in 6-well plate start->seed treat Treat with This compound seed->treat harvest Harvest cells treat->harvest wash Wash cells with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain incubate_dark Incubate in dark stain->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze end End analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: High-Throughput Screening of a 2-Ethylquinazolin-4(1H)-one Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a 2-Ethylquinazolin-4(1H)-one derivative library. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This guide outlines the necessary experimental procedures, data presentation formats, and visual workflows to facilitate the discovery of novel therapeutic agents from this class of compounds.

Data Presentation: Representative Biological Activity

The following tables summarize quantitative data for various quinazolinone derivatives, presented here as representative data for a hypothetical this compound library. This data is compiled from various studies and showcases the potential therapeutic applications of this compound class.

Table 1: Anticancer Activity of Quinazolinone Derivatives against Various Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
QN-1MCF-7 (Breast)MTT Assay2.49Doxorubicin5.6
QN-2HepG2 (Liver)MTT Assay2.08Doxorubicin4.8
QN-3A549 (Lung)MTT Assay<10Erlotinib7.8
QN-4PC-3 (Prostate)MTT Assay10--
QN-5HT-29 (Colon)MTT Assay12--
QN-6Caco-2 (Colon)MTT Assay23.31Doxorubicin-
QN-7HCT-116 (Colon)MTT Assay2.90Doxorubicin-
QN-85637 (Bladder)MTT Assay---
QN-9Jurkat (T-cell Leukemia)Cell Viability Assay<5--
QN-10NB4 (Promyelocytic Leukemia)Cell Viability Assay<5--

Data compiled from multiple sources demonstrating the cytotoxic effects of various quinazolinone derivatives.[1][2][4][5][6][7]

Table 2: Antimicrobial and Anti-Inflammatory Activity of Quinazolinone Derivatives

Compound IDActivity TypeTarget/AssayEC50/IC50 (µg/mL or µM)
QN-11AntibacterialXanthomonas axonopodis pv. citri43.2 µg/mL
QN-12AntibacterialStaphylococcus aureus-
QN-13AntibacterialEscherichia coli-
QN-14AntiviralInfluenza Virus<10 µM
QN-15Anti-inflammatoryCarrageenan-induced rat paw edema-

This table presents a summary of the diverse biological activities reported for quinazolinone derivatives.[1][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for a high-throughput screening format.

The synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through several established methods. A common and efficient approach involves the condensation of anthranilic acid derivatives with appropriate reagents.[9][10]

Protocol: General Synthesis of 2-Ethylquinazolin-4(1H)-ones

  • Step 1: Acetylation of Anthranilic Acid: Anthranilic acid is reacted with acetic anhydride to form N-acetylanthranilic acid.[11][12]

  • Step 2: Cyclization to Benzoxazinone: The resulting N-acetylanthranilic acid is cyclized to form 2-methyl-4H-3,1-benzoxazin-4-one. This can be achieved by heating with a dehydrating agent like acetic anhydride.[10]

  • Step 3: Formation of this compound: The benzoxazinone intermediate is then reacted with a primary amine or ammonia to yield the corresponding this compound derivative. This reaction involves the replacement of the ring oxygen with nitrogen.[2][10]

For a library of derivatives, this general procedure can be adapted by using a variety of substituted anthranilic acids and primary amines in a parallel synthesis format.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it suitable for HTS.[8][9][13]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL (e.g., 3 x 10^4 cells/well) in a final volume of 100 µL of culture medium.[4]

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives from the library in culture medium.

    • Add the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic drug).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • Formazan Solubilization:

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][14]

    • Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used for background subtraction.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the screening and potential mechanisms of action for the this compound derivative library.

This diagram outlines the typical workflow for a high-throughput screening campaign, from initial assay development to the identification and validation of hit compounds.[15][16][17]

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening Screening Campaign cluster_validation Hit Validation & Follow-up AssayDev Assay Development (e.g., MTT Assay) Miniaturization Miniaturization (e.g., to 384-well format) AssayDev->Miniaturization LibraryPrep Library Preparation (this compound derivatives) Miniaturization->LibraryPrep PrimaryScreen Primary Screen (Single Concentration) LibraryPrep->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-Throughput Screening Workflow.

Given the prevalence of anticancer activity among quinazolinone derivatives, a likely mechanism of action is the modulation of key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.[1][2][3][18][19]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription mTOR->Transcription Promotion of Cell Proliferation & Survival Quinazolinone This compound Derivative (Inhibitor) Quinazolinone->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

References

Application Notes and Protocols for Utilizing 2-Ethylquinazolin-4(1H)-one as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylquinazolin-4(1H)-one as a versatile scaffold in drug design. The document outlines its therapeutic potential, synthesis protocols, and methods for biological evaluation, supported by quantitative data from various studies.

Introduction to this compound in Drug Discovery

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The this compound scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutic agents, demonstrating significant potential in anticancer and antimicrobial applications. Its structural features allow for diverse modifications at the N-3 position and on the fused benzene ring, enabling the fine-tuning of pharmacological properties.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have been investigated for several therapeutic applications, with the most prominent being anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity

Compound IDSubstitution at N-3Cancer Cell LineIC50 (µM)Reference
A1 2-(2-phenylthiazol-4-yl)ethylPC3 (Prostate)High Activity[1]
A2 2-(2-phenylthiazol-4-yl)ethylPC3 (Prostate), MCF-7 (Breast)High Activity[1]
A3 2-(2-phenylthiazol-4-yl)ethylPC3 (Prostate)10[1]
MCF-7 (Breast)10[1]
HT-29 (Colon)12[1]
A5 2-(2-phenylthiazol-4-yl)ethylMCF-7 (Breast), HT-29 (Colon)Good Activity[1]
A6 2-(2-phenylthiazol-4-yl)ethylHT-29 (Colon)Good Activity[1]
B4 2-(2-phenylthiazol-4-yl)ethylPC3 (Prostate)High Activity[1]
Antimicrobial Activity

The this compound scaffold has also been successfully utilized in the development of potent antimicrobial agents. Derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 4 Bacillus subtilis32[2]
Candida albicans32[2]
Aspergillus niger32[2]
Compound 5 Bacillus subtilis64[2]
Compound 9 Aspergillus niger64[2]
Compound 10 Bacillus subtilis64[2]
Compound 11 Pseudomonas aeruginosa-[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature.

Synthesis of 2-Ethyl-3-substituted-quinazolin-4(1H)-ones

A common and effective method for the synthesis of this class of compounds involves a multi-step process starting from anthranilic acid.

Protocol: General Synthesis of 2-Ethyl-3-substituted-quinazolin-4(1H)-ones

  • Step 1: Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one:

    • To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or DMF), add propionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 2-propionamidobenzoic acid.

    • Reflux the 2-propionamidobenzoic acid with acetic anhydride for 1-2 hours.

    • Remove the excess acetic anhydride under reduced pressure to yield 2-Ethyl-4H-3,1-benzoxazin-4-one.

  • Step 2: Synthesis of 2-Ethyl-3-substituted-quinazolin-4(1H)-one:

    • Dissolve the 2-Ethyl-4H-3,1-benzoxazin-4-one in a suitable solvent (e.g., ethanol, glacial acetic acid).

    • Add the desired primary amine (e.g., a substituted aniline or an amino-heterocycle).

    • Reflux the reaction mixture for a period ranging from 4 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 2-Ethyl-3-substituted-quinazolin-4(1H)-one.

Logical Workflow for Synthesis

G A Anthranilic Acid C 2-Propionamidobenzoic Acid A->C Acylation B Propionyl Chloride B->C E 2-Ethyl-4H-3,1-benzoxazin-4-one C->E Cyclization D Acetic Anhydride D->E G 2-Ethyl-3-substituted-quinazolin-4(1H)-one E->G Condensation F Primary Amine F->G

General synthesis workflow.
Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until formazan crystals are formed.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

MTT assay workflow.

Antimicrobial Activity: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Microbroth Dilution for MIC Determination

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation:

    • Add an equal volume of the standardized inoculum to each well of the microtiter plate.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Signaling Pathways

While specific signaling pathways for many this compound derivatives are still under investigation, the broader class of quinazolinone-based anticancer agents is known to target several key pathways. A primary mechanism of action for many quinazoline derivatives is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis. Many quinazolinone-based inhibitors act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR

EGFR signaling pathway inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for further exploration in anticancer and antimicrobial drug discovery. The protocols and data presented herein provide a solid foundation for researchers to build upon in their quest for new and effective medicines.

References

Application Notes and Protocols for 2-Substituted Quinazolin-4(1H)-one Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific anticancer research data for 2-Ethylquinazolin-4(1H)-one. The following application notes and protocols are based on published research for structurally related 2-substituted quinazolin-4(1H)-one derivatives and are intended to serve as a comprehensive guide for researchers interested in this class of compounds. The methodologies and potential mechanisms of action described herein are likely applicable to the study of this compound.

Introduction

Quinazolin-4(1H)-one is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds have been investigated for their ability to target various hallmarks of cancer, such as uncontrolled cell proliferation, apoptosis evasion, and angiogenesis. The substituent at the 2-position of the quinazolinone core plays a crucial role in determining the compound's biological activity and mechanism of action.[4] This document provides an overview of the application of 2-substituted quinazolin-4(1H)-one derivatives in anticancer research, including their cytotoxic activities, proposed mechanisms of action, and detailed experimental protocols.

Quantitative Data Summary

The anticancer activity of various 2-substituted quinazolin-4(1H)-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below to provide a comparative overview of their potency.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Styryl-quinazolin-4(3H)-one Derivatives
2-Styrylquinazolin-4(3H)-oneHT29 (Colon)<0.05--
U87 (Glioblastoma)<0.05--
A2780 (Ovarian)<0.05--
H460 (Lung)<0.05--
BE2-C (Neuroblastoma)<0.05--
2-(4-Hydroxystyryl)quinazolin-4(3H)-oneHT29 (Colon)<1--
2-(2-Methoxystyryl)quinazolin-4(3H)-oneHT29 (Colon)<1--
2-(3-Methoxystyryl)quinazolin-4(3H)-oneHT29 (Colon)<1--
2-Aryl-quinazolin-4(3H)-one Derivatives
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon)<0.05--
U87 (Glioblastoma)<0.05--
A2780 (Ovarian)<0.05<0.05-
H460 (Lung)<0.05--
BE2-C (Neuroblastoma)<0.05--
Other 2-Substituted Derivatives
Compound with 2-thioethyl- moietyColon Cancer Cell LinesSignificant growth inhibition--
2-(Furan-2-yl) quinazoline-4(3h)-one derivativeEhrlich Ascites Carcinoma (in vivo)Significant antitumor activityGefitinib-
Dalton's Ascites Lymphoma (in vivo)Significant antitumor activityGefitinib-
2-(1-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)quinazolin-4(3H)-oneGastric CancerInduces apoptosis and ferroptosis--

Note: The data presented is a selection from various studies and is intended for comparative purposes. For detailed information, please refer to the original research articles.

Signaling Pathways and Mechanisms of Action

Several mechanisms of action have been proposed for the anticancer effects of 2-substituted quinazolin-4(1H)-one derivatives. A predominant mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] Other derivatives have been shown to inhibit key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

Below are diagrams illustrating a key signaling pathway and a general experimental workflow.

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_drug_interaction Drug Action cluster_cellular_effects Cellular Effects 2-Substituted Quinazolinone 2-Substituted Quinazolinone β-tubulin β-tubulin 2-Substituted Quinazolinone->β-tubulin Binds to Colchicine-binding site Microtubule Dynamics Disruption Microtubule Dynamics Disruption β-tubulin->Microtubule Dynamics Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Dynamics Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-substituted quinazolinones.

G Experimental Workflow for Anticancer Evaluation cluster_invitro In Vitro Assays cluster_moa Mechanism Elucidation cluster_invivo Animal Models Compound Synthesis Compound Synthesis In Vitro Studies In Vitro Studies Compound Synthesis->In Vitro Studies Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Data Analysis & Conclusion Data Analysis & Conclusion In Vivo Studies->Data Analysis & Conclusion Xenograft Tumor Model Xenograft Tumor Model Colony Formation Assay Colony Formation Assay Wound Healing/Transwell Assay (Metastasis) Wound Healing/Transwell Assay (Metastasis) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Western Blot (Protein Expression) Western Blot (Protein Expression) Tubulin Polymerization Assay Tubulin Polymerization Assay Toxicity Studies Toxicity Studies

Caption: A general workflow for evaluating anticancer properties.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of 2-substituted quinazolin-4(1H)-one derivatives.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, PC3)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compound (2-substituted quinazolin-4(1H)-one derivative) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.1%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

4.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compound

    • PBS

    • 70% ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

    • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

4.4. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Materials:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

    • Test compound

    • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

    • 96-well plate (cold)

    • Spectrophotometer with temperature control

  • Protocol:

    • Prepare the test compound and controls at desired concentrations in polymerization buffer.

    • On ice, add the reaction components to the wells of a cold 96-well plate in the following order: polymerization buffer, test compound/control, and finally tubulin solution.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization. Compare the curves of the test compound with the controls to determine its effect on tubulin polymerization.

Conclusion

The quinazolin-4(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The available data on 2-substituted derivatives highlight their potential to induce cancer cell death through various mechanisms, most notably through the disruption of microtubule dynamics. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the anticancer potential of this compound and other related compounds. Further investigation into the specific molecular targets and in vivo efficacy is warranted to advance these compounds in the drug discovery pipeline.

References

Troubleshooting & Optimization

Troubleshooting common issues in 2-Ethylquinazolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylquinazolin-4(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are anthranilic acid or anthranilamide. The synthesis generally involves the introduction of the ethyl group and subsequent cyclization to form the quinazolinone ring.

Q2: What is a typical reaction sequence for the synthesis of this compound from anthranilic acid?

A typical two-step sequence involves:

  • Acylation: Reaction of anthranilic acid with propionyl chloride or propionic anhydride to form N-propionylanthranilic acid.

  • Cyclization: Heating the N-propionylanthranilic acid with a dehydrating agent or in a high-boiling solvent to effect cyclization to this compound.

Q3: Can this compound be synthesized in a one-pot reaction?

Yes, one-pot syntheses are possible, often starting from anthranilamide and propionaldehyde or triethyl orthopropionate, typically in the presence of an oxidizing agent or catalyst. However, yields and purity may vary compared to the stepwise approach.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue and can be attributed to several factors. A systematic evaluation of your experimental setup is crucial.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in anthranilic acid, anthranilamide, or the acylating/cyclizing agents can inhibit the reaction or lead to side products.

    • Troubleshooting:

      • Verify the purity of your starting materials using techniques like melting point determination or NMR spectroscopy.

      • Purify starting materials if necessary (e.g., recrystallization of anthranilic acid).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is appropriate for the specific step. Acylation is often carried out at lower temperatures, while cyclization typically requires heating.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the consumption of starting materials.

      • Solvent: The choice of solvent can significantly impact the reaction. Common solvents for acylation include pyridine or aprotic solvents like dichloromethane. For cyclization, high-boiling solvents like toluene or DMF can be effective.

  • Inefficient Cyclization: The ring-closure step can be challenging.

    • Troubleshooting:

      • Ensure that water is effectively removed during the cyclization step, as it can prevent ring closure. Using a Dean-Stark apparatus when refluxing in toluene can be beneficial.

      • Consider using a stronger dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, but be mindful of potential side reactions and harsher conditions.

Issue 2: Formation of Multiple Products/Impurities

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

A: The formation of multiple products is often due to side reactions occurring during the acylation or cyclization steps.

Possible Side Reactions & Byproducts:

  • Diacylation: The amino group of anthranilic acid can be acylated twice, especially if an excess of the acylating agent is used.

  • Incomplete Cyclization: The intermediate, N-propionylanthranilic acid, may remain if the cyclization conditions are not optimal.

  • Formation of Benzoxazinone Intermediate: In the reaction of anthranilic acid with propionyl chloride, a 2-ethyl-3,1-benzoxazin-4-one intermediate may form, which then needs to react with an amine source (like ammonia from the workup) to yield the desired product.[1]

  • Decomposition: At very high temperatures, the starting materials or the product may decompose.

Troubleshooting:

  • Control Stoichiometry: Use a controlled amount of the acylating agent to minimize diacylation.

  • Optimize Cyclization: Ensure complete conversion of the intermediate by optimizing the reaction time and temperature for the cyclization step.

  • Purification Strategy: If multiple products are formed, purification by column chromatography on silica gel is often necessary. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent can also be effective for final purification.[2]

Issue 3: Product Purification Challenges

Q: I have isolated the crude product, but I am struggling to purify it. What are the recommended purification methods?

A: Purification of this compound can typically be achieved by recrystallization or column chromatography.

Purification Protocols:

  • Recrystallization:

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane) to find a suitable recrystallization solvent.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[4]

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to elute the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Anthranilic Acid

This protocol is a two-step synthesis involving the formation of an N-acyl anthranilic acid intermediate followed by cyclization.

Step 1: Synthesis of N-Propionylanthranilic Acid

  • In a flask equipped with a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propionylanthranilic acid.

Step 2: Cyclization to this compound

  • Place the crude N-propionylanthranilic acid in a round-bottom flask.

  • Add acetic anhydride (3-5 equivalents) and heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: One-Pot Synthesis from Anthranilamide and Propionaldehyde
  • To a solution of anthranilamide (1 equivalent) in a solvent like ethanol or DMSO, add propionaldehyde (1.2 equivalents).

  • Add a suitable catalyst and oxidizing agent, such as copper acetate or iodine, in catalytic amounts.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Physical and Spectral Data of 2-Substituted Quinazolin-4(1H)-ones for Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-Methylquinazolin-4(1H)-one C₉H₈N₂O160.17238 - 242[5]12.1 (s, 1H), 8.1 (d, 1H), 7.8 (t, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 2.4 (s, 3H)162.2, 155.1, 149.2, 134.7, 126.8, 126.1, 125.9, 121.0, 21.9
2-Phenylquinazolin-4(1H)-one C₁₄H₁₀N₂O222.24235 - 236[6]12.59 (s, 1H), 8.24 – 8.15 (m, 3H), 7.85 (td, 1H), 7.76 (d, 1H), 7.64 – 7.50 (m, 4H)[6]162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44[6]
This compound (Expected) C₁₀H₁₀N₂O174.20N/ASignals for ethyl group (quartet and triplet) and aromatic protons.Signals for ethyl group, aromatic carbons, and carbonyl carbon.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Anthranilic Acid product1 N-Propionylanthranilic Acid start->product1 Acylation reagent1 Propionyl Chloride / Pyridine reagent1->product1 product2 Crude this compound product1->product2 Cyclization reagent2 Acetic Anhydride / Heat reagent2->product2 purification Recrystallization or Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: General synthesis workflow for this compound.

Troubleshooting Troubleshooting Low Yield in Synthesis start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok Yes purify Purify Starting Materials check_purity->purify No check_conditions Review Reaction Conditions (Temp, Time, Solvent) purity_ok->check_conditions purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok Yes optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions No check_cyclization Evaluate Cyclization Step conditions_ok->check_cyclization monitor_tlc Monitor by TLC optimize_conditions->monitor_tlc cyclization_ok Cyclization Complete? check_cyclization->cyclization_ok Yes improve_cyclization Use Dehydrating Agent or Dean-Stark Trap check_cyclization->improve_cyclization No success Improved Yield cyclization_ok->success improve_cyclization->monitor_tlc monitor_tlc->success

Caption: Troubleshooting workflow for low yields.

References

Optimizing reaction conditions for 2-Ethylquinazolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Ethylquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent methods for synthesizing the this compound scaffold involve the cyclocondensation of an anthranilic acid derivative with a source for the C2-ethyl group. Common starting materials include 2-aminobenzamide (anthranilamide) reacted with propionaldehyde or propanoic acid derivatives. Another route involves the reaction of anthranilic acid with propionyl chloride to form an N-acylated intermediate, which is then cyclized.

Q2: I am observing a significant amount of unreacted starting material. What could be the issue?

A2: Incomplete conversion is a common problem and can be attributed to several factors. Suboptimal reaction temperature or insufficient reaction time are frequent culprits.[1] Ensure your reaction is heated appropriately for the chosen method and monitor its progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. Additionally, the purity of your reagents, especially the aldehyde, is crucial as impurities can inhibit the reaction.

Q3: My final product is difficult to purify. What purification strategies are recommended?

A3: Purification of quinazolinone derivatives can sometimes be challenging. The most common method is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If recrystallization proves ineffective or results in significant product loss, column chromatography on silica gel is a reliable alternative. A solvent system of hexane and ethyl acetate, with a gradually increasing polarity, is typically effective for eluting the desired product.

Q4: Can I use microwave irradiation to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of quinazolinone derivatives, often leading to significantly reduced reaction times and improved yields. This method is particularly effective for the cyclization step.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting is essential.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature for the specific protocol. Some methods require reflux temperatures to proceed efficiently. Consider performing small-scale experiments at various temperatures to identify the optimum.[1] Reaction Time: Monitor the reaction progress using TLC. If starting material is still present after the recommended time, extend the reaction duration.
Poor Reagent Quality Purity of Starting Materials: Verify the purity of your 2-aminobenzamide and the ethylating agent (e.g., propionaldehyde, propanoic anhydride). Aldehydes are prone to oxidation and may need to be distilled before use.
Improper Solvent Solvent Choice: The solvent plays a critical role in solubility and reaction rate. While ethanol and dimethylformamide (DMF) are commonly used, consider screening other solvents like toluene or acetonitrile if yields are low.
Catalyst Issues (if applicable) Catalyst Activity: If your reaction employs a catalyst (e.g., an acid or metal catalyst), ensure it is active. For solid catalysts, ensure they are properly activated and dry. Consider trying a different catalyst if one is proving ineffective.
Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products.

Possible Cause Troubleshooting Steps & Solutions
Over-oxidation or Degradation Reaction Monitoring: Closely monitor the reaction to avoid prolonged heating after completion, which can lead to degradation of the product.
Self-condensation of Aldehyde Controlled Addition: If using propionaldehyde, consider adding it slowly to the reaction mixture to minimize self-condensation, especially under basic conditions.
Formation of Dihydroquinazolinone Oxidation Step: Some synthetic routes may initially form the 2-ethyl-2,3-dihydroquinazolin-4(1H)-one. Ensure that the subsequent oxidation step to the desired quinazolinone goes to completion. This can sometimes be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent.

Experimental Protocols

Protocol 1: Synthesis from 2-Aminobenzamide and Propionaldehyde

This method involves the condensation of 2-aminobenzamide with propionaldehyde, followed by oxidation.

Materials:

  • 2-Aminobenzamide

  • Propionaldehyde

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

Procedure:

  • Dissolve 2-aminobenzamide in ethanol in a round-bottom flask.

  • Add a catalytic amount of the chosen acid.

  • Add propionaldehyde dropwise to the mixture while stirring.

  • Reflux the reaction mixture for the specified time, monitoring progress by TLC.

  • After completion, allow the reaction to cool to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The intermediate dihydroquinazolinone may be oxidized in a subsequent step, or in situ depending on the reaction conditions. For in-situ oxidation, bubbling air through the refluxing solution can be effective.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis from Anthranilic Acid and Propionyl Chloride

This two-step procedure involves the acylation of anthranilic acid followed by cyclization.

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine or another suitable base

  • Acetic anhydride

  • Ammonia solution

Procedure:

  • N-Acylation: Dissolve anthranilic acid in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add pyridine, followed by the dropwise addition of propionyl chloride. Stir the reaction mixture until the acylation is complete (monitor by TLC). Work up the reaction to isolate the N-propionylanthranilic acid.

  • Cyclization to Benzoxazinone: Reflux the N-propionylanthranilic acid in acetic anhydride to form the corresponding 2-ethyl-3,1-benzoxazin-4-one.

  • Formation of Quinazolinone: React the benzoxazinone intermediate with an aqueous ammonia solution to yield this compound.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of 2-substituted quinazolin-4(1H)-ones, which can be adapted for the synthesis of the 2-ethyl derivative.

Table 1: Reaction Conditions for the Synthesis of 2-Alkyl-quinazolin-4(1H)-ones

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
2-Aminobenzamide, Alkyl Aldehydep-TSAEthanolReflux4-870-90
2-Aminobenzamide, Alkyl AldehydeLewis Acid (e.g., InCl₃)Acetonitrile802-485-95
Anthranilic Acid, Acyl ChloridePyridine, then NH₃DCM, then aqueous0 to RT, then Reflux6-1260-80
Isatoic Anhydride, Amine, OrthoesterNoneMicrowave1200.575-90

Table 2: Spectroscopic Data for this compound

Technique Expected Chemical Shifts (δ ppm)
¹H NMR ~1.3 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂), 7.4-8.2 (m, 4H, Ar-H), ~12.2 (br s, 1H, NH)
¹³C NMR ~12 (CH₃), ~28 (CH₂), ~120-135 (Ar-C), ~148 (C=N), ~162 (C=O)

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Starting Materials (e.g., 2-Aminobenzamide, Propionaldehyde) B Reaction Setup (Solvent, Catalyst) A->B Mixing C Cyclocondensation (Heating/Reflux) B->C Heating D Isolation of Crude Product (Filtration/Evaporation) C->D Cooling E Purification (Recrystallization or Chromatography) D->E Purification F Characterization (NMR, MS) E->F Analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or No Product check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents->check_conditions Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Increase Reaction Time check_conditions->optimize_time Incomplete Reaction change_solvent Screen Different Solvents check_conditions->change_solvent Ineffective Solvent success Improved Yield optimize_temp->success optimize_time->success change_solvent->success purify_reagents->success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield of 2-Ethylquinazolin-4(1H)-one synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound? A1: A highly effective and commonly cited method is the reaction of 2-aminobenzamide with triethyl orthopropionate in the presence of an acid catalyst, such as acetic acid, in refluxing absolute ethanol. This method has been reported to produce yields as high as 89%.[1]

Q2: Can reaction conditions be modified to improve yield and purity? A2: Yes, optimizing reaction conditions is crucial. Key parameters to consider are temperature, reaction time, and solvent choice.[2] For similar quinazolinone syntheses, microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields.

Q3: How can I effectively monitor the progress of the reaction? A3: Reaction progress should be monitored to determine the optimal reaction time and ensure the consumption of starting materials.[2] The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q4: What are the critical quality aspects of the starting materials? A4: The purity of starting materials is paramount. 2-aminobenzamide should be pure, and the triethyl orthopropionate should be free from hydrolysis. The solvent, such as absolute ethanol, must be anhydrous, as the presence of water can lead to unwanted side reactions and lower yields.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem 1: I am experiencing very low or no yield of the desired product.

  • Question: What are the likely causes for a significantly low or nonexistent yield, and how can I troubleshoot this?

  • Answer: This is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is the best approach.[2]

    • Sub-optimal Reaction Conditions:

      • Temperature: The reaction typically requires refluxing conditions to proceed efficiently. Ensure your heating apparatus is reaching and maintaining the boiling point of ethanol (approx. 78°C). Some classical methods for quinazoline synthesis may require temperatures above 120°C.[2]

      • Reaction Time: While some protocols may be complete in a few hours, others can take up to 24 hours.[2] Monitor the reaction using TLC or LC-MS to avoid premature work-up or decomposition from prolonged heating.

      • Solvent: The choice of solvent can significantly impact the yield.[2] While ethanol is commonly used for this synthesis, ensure it is absolute (anhydrous) to prevent hydrolysis of the orthoester intermediate.

    • Reagent Quality and Stoichiometry:

      • Purity: Impurities in the 2-aminobenzamide can inhibit the reaction. Use of aged or hydrolyzed triethyl orthopropionate is a frequent cause of failure.

      • Molar Ratios: An excess of the orthoester (e.g., 1.5 equivalents) is typically used to drive the reaction to completion.[1] Verify your calculations and measurements.

    • Atmospheric Moisture:

      • The reaction can be sensitive to moisture. Using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of intermediates and improve the yield.

Troubleshooting_Logic start Low / No Yield reagents Check Reagent Quality - Purity of 2-aminobenzamide - Freshness of Orthoester - Anhydrous Solvent start->reagents Step 1 conditions Verify Reaction Conditions - Reflux Temperature Maintained? - Adequate Reaction Time? - Moisture Protection? start->conditions Step 2 monitoring Analyze Reaction Progress - TLC / LC-MS Check - Starting Material Consumed? start->monitoring Step 3 workup Review Work-up Procedure - Product Lost During  Extraction/Filtration? - Correct pH? start->workup Step 4 solution_reagents Solution: Use purified reagents, fresh orthoester, and anhydrous solvent. reagents->solution_reagents solution_conditions Solution: Optimize temperature, run reaction longer, use drying tube. conditions->solution_conditions solution_monitoring Solution: Continue reaction if starting material remains. monitoring->solution_monitoring solution_workup Solution: Optimize extraction and isolation steps. workup->solution_workup

Fig 1. Troubleshooting workflow for low product yield.

Problem 2: The final product is impure, even after purification.

  • Question: My NMR spectrum shows multiple products. What are the possible side reactions?

  • Answer: Impurities often arise from incomplete reactions or side reactions.

    • Unreacted Starting Material: If the reaction is not driven to completion, you may have leftover 2-aminobenzamide.

    • Intermediate Products: Incomplete cyclization can lead to the formation of an acyclic amidine intermediate which may be present in the final product.

    • Hydrolysis Products: If water is present in the reaction mixture, triethyl orthopropionate can hydrolyze to triethyl orthoacetate and eventually ethyl propionate and ethanol, which can complicate the reaction and purification.

Experimental Protocols

A detailed methodology for a high-yield synthesis of this compound is provided below.

Method: Acetic Acid-Catalyzed Condensation[1]

This protocol involves the reaction of 2-aminobenzamide with triethyl orthopropionate.

  • Reagents:

    • 2-Aminobenzamide (1.0 eq)

    • Triethyl orthopropionate (1.5 eq)

    • Acetic Acid (2.0 eq)

    • Absolute Ethanol

  • Procedure:

    • A mixture of 2-aminobenzamide (0.92 mmol), triethyl orthopropionate (1.38 mmol), and acetic acid (1.84 mmol) is prepared in a round-bottom flask.

    • Absolute ethanol (3 mL) is added to the mixture.

    • The flask is equipped with a reflux condenser and the mixture is heated to reflux.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • The resulting product is an off-white solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Combine Reagents (2-Aminobenzamide, Triethyl orthopropionate, Acetic Acid) solvent 2. Add Absolute Ethanol reagents->solvent reflux 3. Heat to Reflux solvent->reflux monitor 4. Monitor by TLC/LC-MS reflux->monitor cool 5. Cool to Room Temperature monitor->cool filter 6. Filter Precipitate cool->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Under Vacuum wash->dry final_product Final Product: This compound dry->final_product

Fig 2. Experimental workflow for the synthesis of this compound.

Data Presentation: Yield Comparison

The following table summarizes reported yields for quinazolinone synthesis using different methods. This allows for an easy comparison of expected outcomes.

ProductStarting MaterialsMethodYield (%)Reference
2-Ethylquinazolin-4(3H)-one 2-Aminobenzamide, Triethyl orthopropionateConventional Heating (Reflux in Ethanol)89%[1]
2-Methylquinazolin-4(3H)-oneAnthranilic Acid, Acetic Anhydride, AmmoniaMicrowave-Assisted Solid Phase80% (overall)
Quinazolin-4-oneAnthranilic Acid, FormamideConventional Heating (130-135°C)96%[3]

References

Minimizing side product formation in 2-Ethylquinazolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-Ethylquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process starting from anthranilic acid. The first step is the acylation of anthranilic acid with a propionylating agent (e.g., propionyl chloride or propionic anhydride) to form N-propionylanthranilic acid. This intermediate is then cyclized to 2-ethyl-4H-benzo[d][1][2]oxazin-4-one. The benzoxazinone is subsequently reacted with an ammonia source, such as ammonium acetate or aqueous ammonia, to yield the final product. One-pot syntheses from anthranilic acid, an orthoester, and an amine are also utilized.[2][3] Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating methods.[1][4][5]

Q2: What is the primary side product observed during the synthesis of this compound, and how can its formation be minimized?

A2: The most common side product is the N-acylated intermediate, N-propionylanthranilamide. This occurs when the cyclization of the benzoxazinone intermediate with ammonia is incomplete or when the N-propionylanthranilic acid reacts directly with ammonia without subsequent ring closure. The formation of this side product is highly dependent on the reaction temperature. Lower temperatures tend to favor the formation of N-propionylanthranilamide, while higher temperatures promote the cyclization to the desired this compound.

To minimize its formation, it is crucial to ensure complete cyclization by optimizing the reaction temperature and time. Microwave-assisted synthesis can be particularly effective in driving the reaction to completion and thus reducing the amount of this side product.[1][4]

Q3: Are there other significant side products to be aware of?

A3: Besides N-propionylanthranilamide, other potential side products include:

  • Unreacted starting materials: Residual anthranilic acid or 2-ethyl-4H-benzo[d][1][2]oxazin-4-one may remain if the reaction does not go to completion.

  • Dimerization products: Under certain conditions, self-condensation of starting materials or intermediates can lead to the formation of dimeric impurities.

  • Oxidation products: If the reaction is sensitive to air, oxidation of intermediates can occur, leading to colored impurities.[1]

Q4: How can I monitor the progress of the reaction to optimize for minimal side product formation?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside standards of the starting materials and the desired product, you can visualize the consumption of reactants and the formation of the product. An optimal reaction time is achieved when the starting material spot disappears, and the product spot intensity is maximized. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the relative concentrations of the product and side products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations Experimental Protocol Reference
Low Yield of this compound Incomplete reaction or significant side product formation.Optimize Reaction Temperature: Gradually increase the reaction temperature to favor the formation of the quinazolinone over the N-acylated side product. Monitor the reaction by TLC to find the optimal temperature. Increase Reaction Time: If the reaction is sluggish, extending the reaction time may improve the yield. Monitor by TLC to avoid decomposition. Use Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and rapid heating.[1][4][5]Protocol 1 & 2
Presence of a Major Side Product with a Similar Rf to the Starting Material on TLC Formation of N-propionylanthranilamide.Increase Cyclization Temperature: This side product is often the result of incomplete cyclization. Increasing the temperature of the final reaction step can drive the equilibrium towards the desired quinazolinone. Purification: If the side product has already formed, it can often be removed by recrystallization or column chromatography.Protocol 1 & 3
Reaction Mixture is Darkly Colored Oxidation of intermediates or starting materials.Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.-
Difficulty in Isolating the Pure Product Presence of multiple side products with similar polarities.Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system to separate the desired product from impurities. A gradient elution may be necessary. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.Protocol 3

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Synthesis for 2-Substituted Quinazolinones

MethodReaction TimeYield (%)Purity (%)Reference
Conventional Heating10 - 12 hours61>90[1]
Microwave Irradiation7 - 8 minutes83>95[1]

Note: Data is for a representative 2-substituted quinazolinone and illustrates the general trend of improved yield and reduced reaction time with microwave synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one (Conventional Heating)

Step 1: Synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one

  • To a solution of anthranilic acid (10 mmol) in a suitable solvent (e.g., pyridine or DMF), add propionyl chloride (11 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with cold water, and dry to obtain N-propionylanthranilic acid.

  • Reflux the N-propionylanthranilic acid in acetic anhydride (5-10 volumes) for 1-2 hours.

  • Remove the excess acetic anhydride under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield 2-ethyl-4H-benzo[d][1][2]oxazin-4-one.[2][3]

Step 2: Synthesis of this compound

  • Add 2-ethyl-4H-benzo[d][1][2]oxazin-4-one (5 mmol) to a solution of ammonium acetate (10 mmol) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted One-Pot Synthesis of this compound

  • In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), propionic anhydride (7.5 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a solid support (e.g., silica gel).

  • Add a source of ammonia, such as ammonium acetate (10 mmol).

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).[1][5]

  • After cooling, add water to the reaction mixture and filter the resulting precipitate.

  • Wash the solid with water and recrystallize from ethanol to obtain the purified product.

Protocol 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow A Anthranilic Acid + Propionylating Agent B N-Propionylanthranilic Acid A->B Acylation C 2-Ethyl-4H-benzo[d][1,3]oxazin-4-one B->C Cyclization (e.g., Acetic Anhydride) D This compound C->D Amination (e.g., NH4OAc) E N-Propionylanthranilamide (Side Product) C->E Incomplete Reaction / Low Temp.

Caption: Synthetic pathway for this compound highlighting side product formation.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Side_Product Major Side Product Present? Unreacted_SM->Side_Product No Increase_Time Increase Reaction Time Unreacted_SM->Increase_Time Yes Increase_Temp Increase Reaction Temperature Side_Product->Increase_Temp Yes (N-acylated) Change_Method Consider Microwave Synthesis Side_Product->Change_Method Persistent Issue Purify Purify by Column Chromatography or Recrystallization Side_Product->Purify Yes (Other) Success Pure Product, Improved Yield Increase_Time->Success Increase_Temp->Success Change_Method->Success Purify->Success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Ethylquinazolin-4(1H)-one in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Ethylquinazolin-4(1H)-one and related quinazolinone derivatives during bioassays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The quinazolinone core is a relatively rigid and hydrophobic heterocyclic system. The presence of the ethyl group at the 2-position further increases its lipophilicity, leading to unfavorable interactions with polar water molecules and a preference for dissolving in organic solvents. This characteristic is common among many quinazoline derivatives, which often fall into the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[1]

Q2: What is the initial step to take when this compound fails to dissolve in my aqueous bioassay buffer?

A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[2] For compounds that are difficult to dissolve even in DMSO, gentle warming (e.g., to 37°C) and sonication can be employed to aid dissolution. It is crucial to start with anhydrous DMSO, as absorbed water can reduce the compound's solubility.[3]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is a common challenge.[1] Several strategies can be employed to overcome this:

  • Reduce the Final Concentration: The simplest approach is to lower the final assay concentration of the compound to a level below its solubility limit in the final assay medium.[1]

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%), a slight increase might be necessary to maintain solubility for some compounds.[4]

  • Use Co-solvents: Introducing a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of the compound in the aqueous buffer.[1][5]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., a 50:50 mixture of DMSO and buffer) before the final dilution into the assay buffer.[6]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of quinazolinone derivatives can be highly pH-dependent due to the presence of ionizable groups.[7][8] For basic compounds, lowering the pH of the buffer will lead to protonation and the formation of a more soluble salt form. Conversely, for acidic compounds, increasing the pH will enhance solubility. It is important to determine the pKa of your compound and ensure that the pH of your assay buffer is optimized for solubility without compromising the biological integrity of your assay.[5]

Q5: Can surfactants or cyclodextrins help in solubilizing this compound?

A5: Yes, both surfactants and cyclodextrins are effective strategies for enhancing the solubility of poorly soluble compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low concentrations (e.g., 0.01-0.1%), can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.[1][9]

  • Cyclodextrins: These cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[1][7]

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in 100% DMSO.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volume.Increase the volume of DMSO.The compound dissolves completely.
Low-quality or hydrated DMSO.Use fresh, anhydrous DMSO. Store DMSO properly to prevent water absorption.[3]The compound dissolves in the fresh, dry solvent.
Compound is in a stable crystalline form.Gently warm the solution (e.g., 37-50°C) and use sonication to provide energy to break the crystal lattice.The compound dissolves, forming a clear solution.

Issue 2: The DMSO stock solution of this compound precipitates upon storage at 4°C or -20°C.

Possible Cause Troubleshooting Step Expected Outcome
The compound's solubility in DMSO is temperature-dependent.Before use, allow the stock solution to warm to room temperature and vortex thoroughly to redissolve the precipitate.A clear stock solution is obtained before use.
The concentration of the stock solution is too high.Prepare a less concentrated stock solution.The compound remains in solution at the lower concentration during storage.
Water has been absorbed into the DMSO stock.Aliquot the stock solution into single-use vials to minimize exposure to air and moisture. Use anhydrous DMSO for preparation.[3]Aliquots remain clear upon storage.

Issue 3: The compound precipitates over the course of a multi-day cell-based assay.

Possible Cause Troubleshooting Step Expected Outcome
The compound concentration is above its thermodynamic solubility limit in the culture medium.Lower the final concentration of the compound in the assay.[6]The compound remains in solution for the duration of the experiment.
The compound is unstable in the culture medium and is degrading to a less soluble product.Assess the chemical stability of the compound in the assay medium over time using techniques like HPLC. If unstable, consider a shorter assay duration.[6]Understanding the stability profile allows for appropriate experimental design.
Interaction with media components (e.g., proteins, salts).Test the compound's solubility in the specific cell culture medium over the intended duration of the experiment.[3]The maximum soluble concentration in the specific medium is determined.

Quantitative Data

Solvent/System Temperature (°C) Illustrative Solubility (µg/mL) Illustrative Molar Solubility (µM)
Water (pH 7.4)25< 1< 5.37
PBS (pH 7.4)25< 1< 5.37
DMSO25> 20,000> 107,400
Ethanol25~500~2,685
5% DMSO in PBS (v/v)25~10~53.7
1% HP-β-CD in Water (w/v)25~25~134.25

Molar solubility calculated based on a hypothetical molecular weight of 186.22 g/mol for this compound.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol is a high-throughput method to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity compared to the buffer control.

Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersions improve the dissolution rate by dispersing the drug in a hydrophilic polymer matrix in an amorphous state.

  • Solvent Evaporation Method:

    • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 407 or PVP K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:5 drug-to-carrier weight ratio).

    • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin film.

    • Drying: Further dry the film in a vacuum oven to remove any residual solvent.

    • Collection: Scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure compound.

Visualizations

G Troubleshooting Workflow for Compound Precipitation in Aqueous Buffer start Start: Compound Precipitates in Aqueous Buffer q1 Is the final concentration above the known solubility limit? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes q2 Is the final DMSO concentration optimal? q1->q2 No / Unknown end_soluble Compound Soluble a1_yes->end_soluble a2_yes Try Stepwise Dilution q2->a2_yes No q3 Is pH adjustment a viable option for the assay? q2->q3 Yes a2_yes->end_soluble a3_yes Adjust Buffer pH q3->a3_yes Yes q4 Have co-solvents or solubilizing agents been tried? q3->q4 No a3_yes->end_soluble a4_yes Incorporate Co-solvent, Surfactant, or Cyclodextrin q4->a4_yes No end_insoluble Further Formulation Development Needed q4->end_insoluble Yes, and still precipitates a4_yes->end_soluble

Caption: Troubleshooting workflow for compound precipitation.

G Experimental Workflow for Solubility Enhancement start Poorly Soluble Compound: This compound step1 Prepare Concentrated Stock in Anhydrous DMSO start->step1 step2 Determine Kinetic Solubility in Assay Buffer step1->step2 decision Is Kinetic Solubility Sufficient for Assay? step2->decision success Proceed with Bioassay decision->success Yes formulation Explore Formulation Strategies decision->formulation No option1 pH Adjustment formulation->option1 option2 Co-solvents (e.g., PEG, Ethanol) formulation->option2 option3 Surfactants (e.g., Tween 80) formulation->option3 option4 Cyclodextrins (e.g., HP-β-CD) formulation->option4 retest Re-evaluate Solubility option1->retest option2->retest option3->retest option4->retest retest->decision

Caption: Workflow for solubility enhancement strategies.

References

Technical Support Center: Enhancing the In Vivo Stability of 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethylquinazolin-4(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of this compound, helping you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound shows potent in vitro activity, but poor efficacy in my animal models. What is the likely cause?

A1: A common reason for this discrepancy is poor in vivo stability.[1] This can be due to rapid metabolism, primarily in the liver, or degradation in the plasma.[2] The compound may also suffer from low oral bioavailability due to poor solubility and/or high first-pass metabolism.[3] It is crucial to assess the metabolic stability and pharmacokinetic profile of the compound to understand its in vivo behavior.[2]

Q2: What are the most probable metabolic pathways for this compound?

A2: Quinazolinone derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. For this compound, the ethyl group at the 2-position is a likely site for oxidative metabolism. This can lead to the formation of hydroxylated metabolites, which may then be further oxidized or conjugated for excretion. The quinazolinone ring itself can also undergo oxidation at various positions.

Q3: How can I improve the in vivo stability of this compound?

A3: Several strategies can be employed to enhance in vivo stability:

  • Structural Modification: Minor structural changes can block metabolic hotspots. For instance, deuteration of the ethyl group or substitution with a less metabolically labile group can slow down metabolism.

  • Formulation Strategies: Enhancing the solubility and dissolution rate can improve oral bioavailability.[3] Techniques include particle size reduction (micronization or nanonization), creating solid dispersions with polymers, or using lipid-based formulations.[3]

  • Prodrug Approach: A prodrug strategy can be used to mask metabolically labile sites, allowing the compound to be absorbed before metabolism occurs.[4]

Q4: My compound is precipitating out of solution when I prepare it for injection. What can I do?

A4: Precipitation is a common issue for poorly soluble compounds like many quinazolinone derivatives.[1] Here are some troubleshooting steps:

  • Optimize the Vehicle: Prepare a stock solution in a water-miscible organic solvent like DMSO.[1] For in vivo dosing, a co-solvent system (e.g., a mixture of DMSO, PEG300, and saline) can be used.[1] It's important to test the solubility of your compound in different vehicle compositions.

  • Use of Excipients: Surfactants (e.g., Tween® 80) can help to keep the compound in solution by forming micelles.[1] Cyclodextrins can also be used to form inclusion complexes and enhance aqueous solubility.[1]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.

Troubleshooting Guides

Issue 1: Rapid Clearance and Short Half-Life in Pharmacokinetic Studies
  • Probable Cause: Extensive first-pass metabolism in the liver.[2] The ethyl group at the 2-position is likely a primary site of oxidation by CYP enzymes.

  • Recommended Solutions:

    • Assess In Vitro Metabolic Stability: Conduct a liver microsomal stability assay to determine the intrinsic clearance of the compound.[2] This will confirm if rapid metabolism is the issue.

    • Structural Modification: Consider synthesizing analogs with modifications at the 2-position to block metabolic oxidation. For example, replacing the ethyl group with a cyclopropyl or tert-butyl group may enhance stability.

    • Co-administration with a CYP Inhibitor: In preclinical models, co-administration with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) can help to determine the extent of CYP-mediated metabolism. Note: This is an experimental tool and not a clinical strategy.

Issue 2: Low Oral Bioavailability Despite Good In Vitro Permeability
  • Probable Cause: Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract, or significant pre-systemic metabolism in the gut wall or liver.[3]

  • Recommended Solutions:

    • Improve Solubility with Formulation:

      • Particle Size Reduction: Prepare a nanosuspension of the compound to increase its surface area and dissolution rate.[5]

      • Amorphous Solid Dispersion: Create a solid dispersion of the compound in a polymer matrix to improve its dissolution.[3]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.

    • Assess First-Pass Metabolism: Use in vitro models such as liver S9 fractions or hepatocytes to evaluate both Phase I and Phase II metabolism.[2]

Quantitative Data from Analogous Compounds

The following tables summarize pharmacokinetic and in vitro stability data for quinazolinone derivatives structurally related to this compound. This data is intended to provide a comparative baseline for your own studies.

Table 1: In Vivo Pharmacokinetic Parameters of 2-Alkyl-Quinazolinone Analogs in Rats

Compound ID Dose (mg/kg) & Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t1/2 (h) Reference
Analog A (2-methyl) 10 (oral) 1.85 1.0 24.31 4.5 [6]
Analog B (2-amino) 10 (oral) 0.87 0.5 6.62 2.8 [6]

| Analog C (2-methyl) | 100 (i.v.) | - | - | - | 0.5 |[7] |

Table 2: In Vitro Stability of 2-Substituted Quinazolinone Analogs

Compound ID Assay System Half-life (t1/2, min) Intrinsic Clearance (µL/min/mg protein) Reference
Analog D Human Liver Microsomes 55 - [8]
Analog E Mouse Liver Microsomes 21.4 - [9]

| Analog F | Human Plasma | >120 | - |[6] |

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare the reaction mixture by adding the NADPH regenerating system to the phosphate buffer.

  • Pre-warm the reaction mixture and the microsomal suspension to 37°C.

  • Add the liver microsomes to the reaction mixture to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a well containing ice-cold quenching solution.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in plasma.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, or mouse), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Thaw the plasma at 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma sample and add it to the quenching solution.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Plot the percentage of compound remaining versus time to determine the degradation rate and half-life.

Visualizations

Hypothesized Metabolic Pathway of this compound

metabolic_pathway parent This compound metabolite1 1-Hydroxyethyl Metabolite parent->metabolite1 CYP450 (Oxidation) metabolite2 2-Acetyl Metabolite metabolite1->metabolite2 ADH/ALDH (Oxidation) conjugate Glucuronide or Sulfate Conjugate metabolite1->conjugate UGTs/SULTs (Conjugation)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Assessing In Vivo Stability

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility (pH 2, 7.4) formulation Vehicle Selection & Formulation Optimization solubility->formulation plasma_stability Plasma Stability Assay plasma_stability->formulation microsomal_stability Liver Microsomal Stability Assay microsomal_stability->formulation pk_study Pharmacokinetic Study (Mouse or Rat) formulation->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC, t1/2) pk_study->data_analysis

Caption: Workflow for evaluating the in vivo stability of a lead compound.

Potential Mechanism of Action: Tyrosine Kinase Inhibition

Many quinazolinone derivatives are known to act as tyrosine kinase inhibitors, which can block cancer cell proliferation.[10][11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Modifying 2-Ethylquinazolin-4(1H)-one for improved pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the modification of 2-Ethylquinazolin-4(1H)-one for improved pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the pharmacokinetic profile of this compound and its analogs?

A1: The core challenges with many quinazolinone derivatives, including this compound, often revolve around poor aqueous solubility and limited oral bioavailability. These compounds can be susceptible to significant first-pass metabolism in the liver, further reducing the concentration of the active drug that reaches systemic circulation.

Q2: How can I improve the aqueous solubility of my synthesized this compound derivative?

A2: Improving aqueous solubility is a critical step for enhancing bioavailability. Several strategies can be employed:

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) to the quinazolinone scaffold. Structure-activity relationship (SAR) studies suggest that substitutions at the 6 and 7 positions of the quinazoline ring can favorably impact solubility.

  • Formulation Strategies:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance wettability and dissolution.

    • Use of Excipients: Incorporating co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins in the formulation can help solubilize the compound in aqueous media.

Q3: My this compound analog shows good in vitro activity but poor in vivo efficacy. What could be the reason?

A3: This discrepancy is often attributed to poor pharmacokinetic properties. While the compound may be potent at its target, issues with absorption, distribution, metabolism, and excretion (ADME) can prevent it from reaching the target site in sufficient concentrations in vivo. Low oral bioavailability is a common culprit, which can be caused by poor solubility, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein in the gut wall.

Q4: What are the key in vitro assays to assess the pharmacokinetic properties of my modified compounds?

A4: A standard panel of in vitro ADME assays is crucial for early-stage assessment. These typically include:

  • Solubility Assays: To determine the aqueous solubility of the compound.

  • Permeability Assays: Such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, to predict intestinal absorption.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to evaluate the compound's susceptibility to metabolism.

Troubleshooting Guides

Synthesis of this compound Derivatives

Issue: Low or no yield of the desired quinazolinone product.

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Temperature: Ensure the reaction temperature is appropriate for the specific synthetic route. Some methods require high temperatures, while others proceed under milder conditions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.

    • Solvent: The choice of solvent is critical. Common solvents for quinazolinone synthesis include ethanol, toluene, and DMF. Ensure the solvent is anhydrous if the reaction is sensitive to moisture.

    • Reagents: Verify the purity and stoichiometry of your starting materials and reagents. Degradation of reagents can significantly impact yield.

Issue: Difficulty in purifying the final compound.

  • Possible Cause: Presence of closely related impurities or unreacted starting materials.

  • Troubleshooting Steps:

    • Chromatography: Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Characterization: Use analytical techniques like NMR and Mass Spectrometry to identify the impurities, which can provide insights into side reactions and help in optimizing the reaction conditions to minimize their formation.

Pharmacokinetic Assays

Issue: High variability in Caco-2 permeability assay results.

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting Steps:

    • Cell Culture Conditions: Maintain consistent cell seeding density and culture duration (typically 21 days) to ensure the formation of a uniform and polarized monolayer.

    • Monolayer Integrity Check: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data for modified this compound derivatives to illustrate the impact of structural modifications.

CompoundModificationAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in liver microsomes, min)Oral Bioavailability (%)
Parent This compound50.815< 10
Analog A Addition of a hydroxyl group at position 6501.22525
Analog B Addition of a morpholine ring at position 71202.54540
Analog C Bioisosteric replacement of ethyl with a trifluoromethyl group81.56015

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption.

  • Prepare the Donor Plate: Add the test compound solution (typically in a buffer at pH 6.5 to mimic the small intestine) to the wells of a 96-well filter plate (the donor plate).

  • Prepare the Acceptor Plate: Fill the wells of a 96-well PTFE acceptor plate with a suitable buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Create the Artificial Membrane: Carefully pipette a lipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across an intestinal epithelial cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the TEER of the cell monolayer to ensure the formation of tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (upper) chamber.

    • At various time points, collect samples from the basolateral (lower) chamber.

  • Transport Experiment (Basolateral to Apical):

    • Add the test compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS to calculate the Papp value and the efflux ratio.[1]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another species of interest), a NADPH regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time to determine the elimination rate constant and calculate the in vitro half-life (t½).[3][4]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Pharmacokinetic Profiling cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Permeability Permeability Assay (PAMPA, Caco-2) Solubility->Permeability Metabolism Metabolic Stability Assay (Liver Microsomes) Permeability->Metabolism PK_Study Pharmacokinetic Study (Rodent Model) Metabolism->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study

Caption: Drug discovery workflow for this compound derivatives.

metabolic_pathway Parent This compound (Lipophilic) PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Parent->PhaseI Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2 Glucuronide Conjugate (Hydrophilic) PhaseII->Metabolite2 Excretion Excretion (Urine, Feces) Metabolite2->Excretion

Caption: General metabolic pathway of a quinazolinone derivative.

References

Technical Support Center: Overcoming Resistance to 2-Ethylquinazolin-4(1H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance mechanisms to 2-Ethylquinazolin-4(1H)-one and related quinazolinone derivatives in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows reduced sensitivity to this compound after prolonged treatment. What are the potential resistance mechanisms?

A1: Resistance to quinazolinone derivatives like this compound can arise from various molecular changes within the cancer cells. The most common mechanisms include:

  • Target Alterations: Mutations in the drug's primary targets, such as the Epidermal Growth Factor Receptor (EGFR) or β-tubulin, can prevent effective binding of the compound. For instance, the T790M "gatekeeper" mutation in EGFR is a well-documented mechanism of resistance to first-generation EGFR inhibitors.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways. The most common bypass pathways implicated in resistance to targeted therapies are the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5][6][7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[9][10][11]

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), thereby preventing drug-induced programmed cell death.[12][13][14][15][16]

Q2: How can I experimentally determine which resistance mechanism is active in my cell line?

A2: A systematic approach is recommended to identify the predominant resistance mechanism. Here is a suggested experimental workflow:

  • Confirm Resistance: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to quantify the shift in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the parental, sensitive cell line.

  • Investigate Target Alterations:

    • EGFR: Sequence the EGFR kinase domain to identify known resistance mutations (e.g., T790M, C797S).[1][2][11][16][17]

    • Tubulin: Perform a tubulin polymerization assay to assess if the compound's ability to inhibit microtubule formation is altered in resistant cells.

  • Analyze Bypass Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt) and MAPK/ERK (e.g., p-ERK) pathways in both sensitive and resistant cells, with and without drug treatment.[14][15][18][19][20]

  • Assess Drug Efflux:

    • Measure the expression levels of major ABC transporter genes (ABCB1, ABCC1, ABCG2) using quantitative real-time PCR (qRT-PCR).[13][21]

    • Perform a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123 for P-gp) with and without a known inhibitor of the transporter.[7][22][23][24][25]

  • Evaluate Apoptosis Evasion:

    • Use an Annexin V/Propidium Iodide (PI) flow cytometry assay to compare the levels of apoptosis induced by the drug in sensitive versus resistant cells.[3][12][26][27][28]

    • Analyze the expression of key apoptotic regulatory proteins (Bcl-2 family members) by Western blot.

Below is a diagram illustrating this experimental workflow:

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Mechanism Investigation cluster_3 Specific Assays Reduced Sensitivity Reduced Sensitivity MTT Assay (IC50) MTT Assay (IC50) Reduced Sensitivity->MTT Assay (IC50) Target Alteration Target Alteration MTT Assay (IC50)->Target Alteration Bypass Pathways Bypass Pathways MTT Assay (IC50)->Bypass Pathways Drug Efflux Drug Efflux MTT Assay (IC50)->Drug Efflux Apoptosis Evasion Apoptosis Evasion MTT Assay (IC50)->Apoptosis Evasion EGFR Sequencing EGFR Sequencing Target Alteration->EGFR Sequencing Tubulin Assay Tubulin Assay Target Alteration->Tubulin Assay Western Blot (pAkt, pERK) Western Blot (pAkt, pERK) Bypass Pathways->Western Blot (pAkt, pERK) qRT-PCR (ABC Transporters) qRT-PCR (ABC Transporters) Drug Efflux->qRT-PCR (ABC Transporters) Efflux Assay Efflux Assay Drug Efflux->Efflux Assay Annexin V/PI Assay Annexin V/PI Assay Apoptosis Evasion->Annexin V/PI Assay Western Blot (Bcl-2) Western Blot (Bcl-2) Apoptosis Evasion->Western Blot (Bcl-2)

Fig. 1: Experimental workflow for investigating resistance mechanisms.

Troubleshooting Guides

Cytotoxicity Assay (e.g., MTT Assay)

Issue: Inconsistent IC50 values or high variability between replicates.

Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure exponential growth throughout the assay period. Use a consistent seeding density for all experiments.
Compound Solubility Ensure the compound is fully dissolved in the solvent (e.g., DMSO) and further diluted in culture medium. Visually inspect for precipitation.
Incubation Time Standardize the incubation time with the compound (e.g., 48 or 72 hours).
Reagent Quality Use fresh, high-quality MTT reagent and solubilization buffer. Protect MTT solution from light.
Edge Effects Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.

For more detailed troubleshooting, refer to Abcam's MTT assay protocol and troubleshooting guide.[29]

Western Blot for Phosphorylated Proteins (p-Akt, p-ERK)

Issue: High background or non-specific bands.

Potential Cause Troubleshooting Step
Blocking Buffer Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[5][6][30]
Antibody Concentration Optimize the primary and secondary antibody concentrations. High concentrations can lead to non-specific binding.
Washing Steps Increase the number and duration of washes with TBST to remove unbound antibodies.
Lysate Preparation Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[6]
Sample Overload Reduce the amount of total protein loaded per lane.[10]

For further guidance, consult Proteintech's tips for detecting phosphoproteins.[5]

Flow Cytometry for Apoptosis (Annexin V/PI Assay)

Issue: Poor separation between live, apoptotic, and necrotic populations.

Potential Cause Troubleshooting Step
Cell Handling Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false positives for PI staining.
Compensation Settings Properly set up compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.[12]
Reagent Titration Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your cell type.[28]
Incubation Time and Temperature Adhere to the recommended incubation time and temperature (typically 15-20 minutes at room temperature in the dark).[12][28]

Detailed protocols are available from Bio-Techne and Abcam.[12][27]

Data Presentation: Representative Experimental Data

The following tables summarize expected quantitative data when comparing a sensitive (Parental) and a resistant (Resistant) cell line to this compound.

Table 1: Cytotoxicity (IC50 Values)

Cell LineIC50 (µM)Fold Resistance
Parental1.5 ± 0.2-
Resistant18.2 ± 1.512.1

Table 2: Gene Expression of ABC Transporters (Relative Quantification)

GeneParental (Relative Expression)Resistant (Relative Expression)Fold Change
ABCB1 (P-gp)1.0 ± 0.115.3 ± 2.115.3
ABCC1 (MRP1)1.0 ± 0.21.2 ± 0.31.2
ABCG2 (BCRP)1.0 ± 0.18.9 ± 1.58.9

Table 3: Apoptosis Induction (% Annexin V Positive Cells)

TreatmentParental (% Apoptotic)Resistant (% Apoptotic)
Vehicle (DMSO)3.5 ± 0.54.1 ± 0.8
This compound (5 µM)45.2 ± 3.712.8 ± 2.1

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[29]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[31][32]

Western Blot Analysis of p-Akt and p-ERK
  • Cell Treatment and Lysis: Treat parental and resistant cells with this compound at the indicated concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18][19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[18][20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

ABC Transporter Efflux Assay (Rhodamine 123)
  • Cell Preparation: Harvest 1 x 10^6 cells and resuspend them in pre-warmed culture medium.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C to allow the cells to take up the dye.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium with or without a known P-gp inhibitor (e.g., verapamil) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the absence of the inhibitor indicates active efflux of the dye.[7][23]

Signaling Pathway Diagrams

G cluster_0 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 2: Simplified PI3K/Akt signaling pathway.

G cluster_0 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation G cluster_0 Drug Efflux by ABC Transporters Drug This compound CellMembrane Cell Membrane Drug->CellMembrane Enters Cell ABCTransporter ABC Transporter (e.g., P-gp) ABCTransporter->Drug Pumps Out ADP ADP + Pi ABCTransporter->ADP ATP ATP ATP->ABCTransporter

References

Technical Support Center: Refining the Purification of 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification process of 2-Ethylquinazolin-4(1H)-one. The following sections offer detailed experimental protocols, frequently asked questions, and troubleshooting advice to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are recrystallization and flash column chromatography. For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can also be employed. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Q2: How can I identify impurities in my sample of this compound?

A2: Impurities can be identified using a combination of analytical techniques. Thin-layer chromatography (TLC) is a quick method to assess the number of components in your sample. For structural elucidation of impurities, techniques like ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential. Common impurities include unreacted starting materials (e.g., anthranilic acid or its derivatives), and byproducts from the cyclization reaction.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic sign of an impure sample. Impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Further purification is necessary to obtain a sharp melting point, which is characteristic of a pure compound.

Q4: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?

  • ¹H NMR: A broad singlet for the N-H proton above 12 ppm, aromatic protons between 7.0 and 8.5 ppm, a quartet for the -CH₂- of the ethyl group around 2.5-3.0 ppm, and a triplet for the -CH₃ of the ethyl group around 1.2-1.5 ppm.[1][2]

  • ¹³C NMR: The carbonyl carbon (C=O) signal is expected around 160-165 ppm. Aromatic carbons will appear in the 115-150 ppm range, the -CH₂- of the ethyl group around 25-30 ppm, and the -CH₃ around 10-15 ppm.[3][4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize Improper solvent choice; solution is too dilute; presence of significant impurities inhibiting crystallization.Screen for an optimal solvent or solvent system. Concentrate the solution. Try adding a seed crystal or scratching the inside of the flask. If impurities are high, first purify by column chromatography.
Product "oils out" The solvent is too non-polar; the solution is cooling too rapidly; high concentration of impurities.Use a more polar solvent or a mixed solvent system (e.g., ethyl acetate/hexane). Allow the solution to cool slowly. Purify by column chromatography first to remove impurities.
Low recovery of purified product The product has significant solubility in the cold solvent; too much solvent was used for washing.Place the crystallization flask in an ice bath or refrigerator to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and filter it through a pad of Celite before crystallization.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities Inappropriate solvent system; column overloading.Optimize the eluent system using TLC to achieve a good separation of spots (Rf of the product should be around 0.3-0.4). Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A small percentage of methanol can be added to the ethyl acetate/hexane mixture for very polar compounds.
Streaking of the product on the column The compound may be too polar for the silica gel or acidic/basic in nature.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.
Irreversible adsorption of the product to silica Strong interaction between the compound and the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use a minimal amount of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[7] The ideal eluent should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[8][9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the fractions by TLC.

  • Gradient Elution (Optional): If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial attempt column_chromatography Column Chromatography start->column_chromatography If oily or complex mixture purity_check Purity Check (TLC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product >98% Pure impure Impure purity_check->impure <98% Pure impure->column_chromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product purity_issue Purity Issue Identified (e.g., Broad MP, TLC impurities) start->purity_issue is_solid Is the crude product a solid? purity_issue->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) oiling_out Product Oils Out? recrystallize->oiling_out change_solvent Change Recrystallization Solvent/ Use Solvent Mixture oiling_out->change_solvent Yes pure_product Pure Product oiling_out->pure_product No change_solvent->recrystallize co_elution Co-elution of Impurities? column_chromatography->co_elution optimize_eluent Optimize Eluent System/ Use Gradient Elution co_elution->optimize_eluent Yes co_elution->pure_product No optimize_eluent->column_chromatography

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethylquinazolin-4(1H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Ethylquinazolin-4(1H)-one. This resource offers detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and scale-up, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most common and scalable routes start from readily available precursors such as anthranilic acid or 2-aminobenzamide. A widely used method involves the two-step synthesis via a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. This method is generally robust and amenable to scale-up.

Q2: I am observing a low yield of the final product. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Key areas to investigate are the purity of starting materials, reaction temperature and time, and the efficiency of the cyclization step. Inadequate removal of water during the formation of the benzoxazinone intermediate can also lead to hydrolysis and reduced yield.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (anthranilic acid or N-propanoylanthranilic acid), the intermediate benzoxazinone, and potential side products from self-condensation of anthranilic acid. Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate. If significant impurities persist, column chromatography on silica gel may be necessary.

Q4: Can I use propionyl chloride instead of propionic anhydride for the acylation of anthranilic acid?

A4: Yes, propionyl chloride can be used for the acylation of anthranilic acid. However, this reaction generates hydrochloric acid as a byproduct, which may require the use of a base (like pyridine or triethylamine) to neutralize it and can complicate the workup procedure. Propionic anhydride is often preferred for a cleaner reaction on a larger scale.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: When scaling up, it is crucial to consider the exothermic nature of the acylation reaction. The addition of propionic anhydride or propionyl chloride should be done portion-wise or via a dropping funnel to control the temperature. Adequate ventilation is necessary as the reagents can be corrosive and irritant. All appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn.

Troubleshooting Guide
Problem Possible Cause Troubleshooting Steps & Solutions
Low or no formation of 2-ethyl-4H-3,1-benzoxazin-4-one (Intermediate) 1. Incomplete acylation of anthranilic acid. 2. Hydrolysis of the benzoxazinone intermediate. 3. Low reaction temperature. 1. Ensure a molar excess of propionic anhydride is used. Monitor the reaction by TLC until all anthranilic acid is consumed. 2. Ensure all glassware is dry and use anhydrous conditions. Remove acetic acid byproduct under vacuum efficiently. 3. Increase the reaction temperature to the recommended 130-140°C.
Low yield of this compound from the benzoxazinone intermediate 1. Incomplete reaction with ammonia. 2. Hydrolysis of the benzoxazinone before ammonolysis. 3. Suboptimal reaction temperature for ammonolysis. 1. Use a sufficient excess of aqueous ammonia. Ensure vigorous stirring to promote mixing of the biphasic system. 2. Use the benzoxazinone intermediate immediately after preparation or store it under anhydrous conditions. 3. Gently warm the reaction mixture if the reaction is sluggish at room temperature, but avoid excessive heating which can promote side reactions.
Product contamination with starting materials Incomplete reaction or inefficient purification. Monitor the reaction to completion using TLC. For purification, try recrystallization from a different solvent system or perform column chromatography.
Formation of a significant amount of a dark, tarry byproduct Reaction temperature is too high, leading to decomposition. Carefully control the reaction temperature, especially during the acylation step. Use a controlled heating mantle and a temperature probe.
Difficulty in isolating the product after reaction with ammonia Product may be partially soluble in the aqueous layer. After filtering the initial precipitate, extract the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.

Data Presentation

The following table summarizes typical quantitative data for the scalable two-step synthesis of this compound starting from anthranilic acid. Please note that these values are based on literature for the analogous synthesis of 2-methylquinazolin-4(1H)-one and may require optimization for the 2-ethyl derivative.[1]

Parameter Step 1: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one Step 2: Synthesis of this compound
Starting Materials Anthranilic Acid, Propionic Anhydride2-ethyl-4H-3,1-benzoxazin-4-one, Aqueous Ammonia
Scale Gram to Multi-gramGram to Multi-gram
Reaction Time 2 - 4 hours1 - 3 hours
Reaction Temperature 130 - 140 °CRoom Temperature to 40 °C
Typical Yield 80 - 90%85 - 95%
Purity (after recrystallization) >95%>98%

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Two-Step Synthesis from Anthranilic Acid

This is an adapted and scalable procedure based on the well-established synthesis of 2-methylquinazolin-4(1H)-one.[1]

Step 1: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1.0 eq).

  • Reagent Addition: Add propionic anhydride (2.0 - 3.0 eq).

  • Heating: Heat the mixture to 130-140°C with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the anthranilic acid spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess propionic anhydride and the propionic acid byproduct under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-ethyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: To the crude 2-ethyl-4H-3,1-benzoxazin-4-one from the previous step, add concentrated aqueous ammonia (a significant excess, e.g., 10-20 eq) at room temperature with vigorous stirring. The reaction is typically exothermic.

  • Reaction: Continue stirring for 1-3 hours at room temperature. The formation of a precipitate should be observed. The reaction can be gently warmed to 40°C to ensure completion if necessary.

  • Isolation: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Synthesis Pathway of this compound A Anthranilic Acid C 2-ethyl-4H-3,1-benzoxazin-4-one (Intermediate) A->C Acylation & Cyclization B Propionic Anhydride B->C E This compound C->E Ammonolysis & Rearrangement D Aqueous Ammonia D->E

Caption: Reaction pathway for the two-step synthesis.

Experimental_Workflow Experimental Workflow Start Start Step1 Step 1: Mix Anthranilic Acid and Propionic Anhydride Start->Step1 Heat Heat to 130-140°C (2-4 hours) Step1->Heat Evaporate Remove excess anhydride and acid under vacuum Heat->Evaporate Step2 Step 2: Add Aqueous Ammonia to the intermediate Evaporate->Step2 Stir Stir at RT (1-3 hours) Step2->Stir Filter Filter the precipitate Stir->Filter Wash Wash with cold water and ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End End Product Recrystallize->End

Caption: Step-by-step experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Step1 Check TLC of Step 1 (Benzoxazinone formation) Start->Check_Step1 Incomplete1 Incomplete Reaction? Check_Step1->Incomplete1 Starting material remains Check_Step2 Check TLC of Step 2 (Final Product formation) Check_Step1->Check_Step2 Complete Solution1 Increase reaction time/temp. Ensure excess anhydride. Incomplete1->Solution1 Incomplete2 Incomplete Reaction? Check_Step2->Incomplete2 Intermediate remains Purification_Issue Significant impurities after filtration? Check_Step2->Purification_Issue Complete Solution2 Increase stirring/ammonia conc. Gently warm. Incomplete2->Solution2 Solution3 Optimize recrystallization solvent. Consider column chromatography. Purification_Issue->Solution3

References

Validation & Comparative

A Comparative Analysis of 2-Ethylquinazolin-4(1H)-one with Other Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of 2-Ethylquinazolin-4(1H)-one and its analogs, focusing on how substitutions at the 2-position of the quinazolinone core influence their biological properties. While specific experimental data for this compound is limited in publicly available literature, this analysis extrapolates its potential activities based on well-established structure-activity relationships (SAR) of closely related derivatives.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring. The versatility of this scaffold allows for substitutions at various positions, most notably at the 2 and 3 positions, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.

Comparative Biological Activities

The nature of the substituent at the 2-position of the quinazolin-4(1H)-one ring system plays a pivotal role in determining the pharmacological profile of the molecule.

Anticancer Activity

Numerous 2-substituted quinazolinone derivatives have been investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation.

Table 1: Comparative Anticancer Activity of Selected 2-Substituted Quinazolinones

Compound/DerivativeTarget/Cell LineIC50/GI50 (µM)Reference CompoundIC50 (µM)
2-(2-Methoxyphenyl)-quinazolin-4(3H)-one derivative 17 Various Cancer Cell LinesVaries by cell line--
2-Styrylquinazolin-4(3H)-one 51 HT29, U87, A2780, H460, BE2-C<1--
2-(4-Hydroxystyryl)quinazolin-4(3H)-one 63 HT29, U87, A2780, H460, BE2-C<1--
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 HT29, U87, A2780, H460, BE2-C<0.05--
2-Arylquinazolin-4-one derivativesTankyrases (TNKSs)Varies--

Based on SAR studies, the introduction of aryl or styryl groups at the 2-position often confers potent anticancer activity. For this compound, while direct data is unavailable, it is plausible that it may exhibit some level of cytotoxic activity, although likely less potent than its aryl-substituted counterparts. The smaller, flexible ethyl group may not provide the same level of interaction with the target binding sites as larger, more rigid aromatic systems.

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antibacterial and antifungal properties. The mechanism of action can vary, with some compounds targeting bacterial cell wall synthesis or DNA gyrase.

Table 2: Comparative Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Substituted quinazoline derivative 22 Various bacterial strainsBroad-spectrum activityGentamycin-
2-(Aryl)quinazolinone Schiff basesE. coli, P. aeruginosa, S. aureus32-128--
2-Heteroarylthio-6-substituted-quinazolin-4-onesBroad spectrumComparable to standard antibiotics--

The antimicrobial activity of quinazolinones is highly dependent on the nature and substitution pattern of the group at the 2-position. While specific data for this compound is not available, it is conceivable that it may possess modest antimicrobial properties, which would require experimental verification.

Central Nervous System (CNS) Activity

Historically, 2-substituted quinazolinones have been recognized for their effects on the central nervous system, with the most famous example being methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a sedative-hypnotic. Research in this area has focused on developing anticonvulsant agents with improved safety profiles.

Table 3: Comparative Anticonvulsant Activity of Selected 2-Alkyl-Substituted Quinazolinone Analogs

Compound/DerivativeTest ModelActivityNeurotoxicity
2-Methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone)Sedative-hypnoticPotentHigh
1-(4-substituted-phenyl)-3-(4-oxo-2-ethyl-4H-quinazolin-3-yl)-urea derivativesMES, scPTZActiveVaries
2-Alkyl/Aryl-3-substituted-quinazolin-4(3H)-onesMES, scPTZVariesVaries

The anticonvulsant activity of quinazolinones is influenced by the substituents at both the 2 and 3 positions. The presence of a small alkyl group, such as methyl or ethyl, at the 2-position is a common feature in CNS-active quinazolinones. This suggests that This compound could potentially exhibit anticonvulsant or other CNS-related activities. The key challenge in this class of compounds is separating the desired therapeutic effect from sedative side effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are representative protocols for key biological assays.

Synthesis of 2-Substituted-4(3H)-quinazolinones

A general and widely used method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of anthranilamide with an appropriate aldehyde in the presence of an oxidizing agent or a catalyst.

Protocol:

  • A mixture of anthranilamide (1 mmol) and the corresponding aldehyde (e.g., propanal for 2-ethyl derivative) (1.2 mmol) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • A catalytic amount of an oxidizing agent like iodine or a Lewis acid can be added.

  • The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted-4(3H)-quinazolinone.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., this compound and other derivatives) and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is then removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Each well is then inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinazolinones.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Some quinazolinone derivatives have been shown to inhibit the NF-κB signaling pathway.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Quinazolinone Quinazolinone Inhibitor Quinazolinone->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and Potential Inhibition Points.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinazolinone derivatives.

Experimental_Workflow Synthesis Synthesis of Quinazolinone Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer Anticancer Assays (MTT, etc.) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC) In_Vitro_Screening->Antimicrobial CNS_Activity CNS Activity Assays (Anticonvulsant) In_Vitro_Screening->CNS_Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis CNS_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Workflow for Quinazolinone Drug Discovery.

Conclusion

The 2-substituted-4(3H)-quinazolinone scaffold remains a highly privileged structure in the field of medicinal chemistry, demonstrating a remarkable diversity of biological activities. While direct experimental data for this compound is scarce, the extensive body of research on its analogs provides a strong foundation for predicting its potential pharmacological profile. Based on established structure-activity relationships, this compound is most likely to exhibit activity related to the central nervous system, potentially as an anticonvulsant, though sedative side effects would need to be carefully evaluated. Its anticancer and antimicrobial activities are predicted to be less pronounced compared to derivatives bearing larger, more complex substituents at the 2-position. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound and to validate these structure-based predictions.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Alkyl-Quinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

The quinazolin-4(1H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Modifications to this core, particularly at the 2-position with various alkyl and aryl groups, have been extensively explored to optimize therapeutic efficacy. Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 are critical in defining the compound's biological profile.[2][3] This guide provides a comparative analysis of 2-alkyl-quinazolin-4(1H)-ones across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of key relationships and workflows.

Anticancer Activity

Quinazolinone derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition (e.g., EGFR, PARP) and disruption of cellular processes like tubulin polymerization.[1][4][5]

Structure-Activity Relationship Summary: The anticancer potency of 2-substituted quinazolinones is highly dependent on the nature of the substituent at the C-2 position and additional modifications on the quinazoline and N-3-phenyl rings.

  • 2-Position: The introduction of aryl or heteroaryl groups at this position is a common strategy. For instance, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative activity against various cell lines.[6] Specifically, 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one was identified as a potent inhibitor of Tankyrases (TNKSs), which are involved in Wnt signaling.[7]

  • 6, 7, 8-Positions: Substitutions on the benzene ring of the quinazolinone core are crucial. Electron-donating groups at the 6 and 7 positions tend to increase activity.[8] An 8-methyl group, in particular, has been shown to enhance potency and selectivity towards TNKSs compared to hydrogen, methoxy, or hydroxyl groups.[7]

  • 3-Position: The addition of different heterocyclic moieties at position 3 can significantly increase activity.[3]

Table 1: Comparative Anticancer Activity (IC₅₀) of 2-Substituted Quinazolin-4(1H)-ones

Compound ID2-Position SubstituentOther Key SubstituentsTarget Cell Line/EnzymeIC₅₀ (µM)Reference
Compound 17 2-methoxyphenylN/AMultiple Cancer Cell LinesPotent Profile[6]
Compound 1 (4-chlorophenyl)thio]-3-phenyl5-methylfuran at C2-thioHepG-23.98[9]
Compound 7n Hydrazone derivative2-fluorobenzoylA549 (Lung)7.36[10]
Compound 7n Hydrazone derivative2-fluorobenzoylPC-3 (Prostate)7.73[10]
Compound 17 N/AN/ANB4 (AML)< 5[11]
Compound 44 Imidazolone fusedp-methoxy on imidazolone phenylMCF-7 (Breast)3x > Cisplatin[4]
Compound 39 NaphthylN/AMultiple Cancer Cell Lines< 0.2[12]
Compound (S) 8-aminoN/APARP-149[5]

Note: "N/A" indicates data not specified in the cited abstract. Direct comparison of potency requires consideration of the specific assay conditions used in each study.

Antimicrobial Activity

The quinazolinone scaffold is a foundational element for developing new antimicrobial agents, with activity reported against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as fungi.[13][14][15]

Structure-Activity Relationship Summary: The antimicrobial efficacy is significantly influenced by substitutions on the quinazolinone core.

  • 2-Position: Linking heteroaryl groups, such as indole, to the 2-position can yield potent antibacterial compounds. For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a very low minimum inhibitory concentration (MIC) against MRSA.[13]

  • 3-Position: Substitution at this position is strongly associated with antimicrobial properties.[15]

  • 6, 8-Positions: The introduction of halogens like bromine or chlorine at positions 6 and 8 has been shown to enhance antimicrobial activity.[15]

Table 2: Comparative Antimicrobial Activity (MIC) of 2-Substituted Quinazolin-4(1H)-ones

Compound ID2-Position SubstituentOther Key SubstituentsTarget OrganismMIC (µg/mL)Reference
Compound 27 Varied Alkyl/ArylVariedS. aureus (including resistant strains)≤ 0.5[16]
Compound 3k 5-Iodo-1H-indol-3-ylN/AMRSA ATCC 433000.98[13]
Compound 15 N/AChlorine on side chainS. aureus32[15]
Compound 15 N/AChlorine on side chainP. aeruginosaAcceptable[15]
Compound 13 N/AN/AGram-positive & Gram-negativeModerate[17]
Compound 15 N/AN/AGram-positive & Gram-negativeBroad Spectrum[17]
Anticonvulsant Activity

Derivatives of quinazolin-4(1H)-one have been extensively investigated for their effects on the central nervous system, leading to the discovery of potent anticonvulsant agents.[18]

Structure-Activity Relationship Summary: The anticonvulsant properties are largely dictated by the nature of the substituents at positions 2 and 3.

  • 3-Position: Alkyl substitutions, particularly a butyl group, at this position have a significant effect on preventing seizure spread and raising the seizure threshold.[19] The presence of a 2-amino phenyl group at position 3 has also been shown to increase anticonvulsant activity.[3]

  • 7-Position: The presence of a chlorine atom at position 7 on the quinazolinone ring is favorable for anticonvulsant activity.[3]

  • Mechanism: The anticonvulsant activity of some derivatives may be linked to an increased concentration of GABA in the brain.[20]

Table 3: Comparative Anticonvulsant Activity (ED₅₀) of 2-Substituted Quinazolin-4(1H)-ones

Compound ID2-Position Substituent3-Position SubstituentTest ModelED₅₀ (mg/kg)Reference
Compound 5f N/AN-(4-substitutedphenyl)-alkanamideN/A28.90[21]
Compound 5b N/AN-(4-substitutedphenyl)-alkanamideN/A47.38[21]
Compound 5c N/AN-(4-substitutedphenyl)-alkanamideN/A56.40[21]
Compound 8b Varied ArylBenzylPTZ-induced seizureMost Favorable[18]
Compound 8 N/AButylscPTZ100% Protection[19]
Compound 13 N/AButylscPTZ100% Protection[19]

Experimental Protocols

General Synthesis of 2-Alkyl-Quinazolin-4(1H)-ones

A general and common synthetic route involves the cyclization of anthranilic acid. For instance, anthranilic acid can be cyclized by heating in triethyl orthoacetate, followed by cooling to crystallize the intermediate, which is then further modified to yield the final 2-alkyl-quinazolin-4(1H)-one derivatives.[16] Another method involves the condensation of 2-aminobenzamide with various aldehydes in a solvent like dimethyl sulfoxide (DMSO).[11]

G cluster_0 Synthetic Pathway A Anthranilic Acid or 2-Aminobenzamide C Cyclization/ Condensation A->C B Cyclizing Agent (e.g., Triethyl orthoacetate) or Aldehyde B->C D Quinazolinone Intermediate C->D E Further Substitution (e.g., at N-3) D->E F Final 2-Alkyl-Quinazolin-4(1H)-one Derivative E->F G cluster_workflow Biological Evaluation Workflow start Synthesized Compound Library in_vitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) start->in_vitro sar Identify Hits & Analyze SAR in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Testing (e.g., Anticonvulsant Model) sar->in_vivo lead_opt->in_vitro pk_tox Pharmacokinetics & Toxicity Studies in_vivo->pk_tox candidate Preclinical Candidate pk_tox->candidate G cluster_sar Key SAR Observations for Anticancer Activity center 2-Alkyl-Quinazolin-4(1H)-one Core Structure pos2 Position 2 (Alkyl/Aryl Group) pos3 Position 3 (Heterocyclic Moieties) pos67 Positions 6 & 7 (Electron-Donating Groups) pos8 Position 8 (Methyl Group) p_potency Increased Potency pos2->p_potency pos3->p_potency pos67->p_potency p_selectivity Increased Selectivity (e.g., for TNKS) pos8->p_selectivity

References

Unveiling the Kinase Selectivity of 2-Ethylquinazolin-4(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for advancing preclinical and clinical development. This guide provides a comparative analysis of 2-Ethylquinazolin-4(1H)-one's potential kinase selectivity, drawing upon data from structurally related quinazolinone derivatives to illuminate its likely interaction landscape within the human kinome.

Due to the limited availability of specific kinome-wide screening data for this compound, this guide utilizes experimental data from analogous quinazolin-4(3H)-one compounds as a predictive surrogate. The quinazolinone scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous derivatives exhibiting potent and often selective inhibitory activity against key cancer-associated kinases.[1][2] This comparative analysis aims to provide a valuable framework for evaluating the potential therapeutic applications and off-target effects of this compound.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of various quinazolin-4(3H)-one derivatives against a panel of cancer-relevant kinases. This data, compiled from multiple studies, offers a glimpse into the potential target profile of this compound, highlighting its likely affinity for key players in oncogenic signaling pathways. Notably, many quinazolinone derivatives demonstrate potent inhibition of receptor tyrosine kinases such as EGFR, HER2, and VEGFR2, as well as cyclin-dependent kinases like CDK2.[3][4]

Kinase TargetRepresentative Quinazolinone DerivativeIC50 (µM)Reference CompoundIC50 (µM)
EGFR Derivative 2i0.097 ± 0.019Erlotinib0.056 ± 0.012
HER2 Derivative 2i-Lapatinib-
VEGFR2 Derivative 2jComparable to SorafenibSorafenib-
CDK2 Derivative 2i0.173 ± 0.012Imatinib0.131 ± 0.015
c-MET CM9 (a quinazolinone hydrazide triazole derivative)>50% inhibition at 25 µM--
ALK CM9>50% inhibition at 25 µM--
AXL CM9>50% inhibition at 25 µM--
FGFR1 CM9>50% inhibition at 25 µM--
VEGFR1 CM9>50% inhibition at 25 µM--
VEGFR3 CM9>50% inhibition at 25 µM--
Aurora Kinase A BIQO-19Potent InhibitionAlisertinib-

Note: The data presented is for various quinazolin-4(3H)-one derivatives and serves as a representative profile. The exact inhibitory activity of this compound may vary.[3][4][5][6]

Experimental Protocols

The determination of a compound's kinase inhibition profile is achieved through robust and standardized in vitro assays. Below are detailed methodologies for key experiments typically employed in kinase cross-reactivity screening.

Kinase Panel Screening (General Protocol)

A common approach for assessing kinase selectivity is to screen the test compound against a broad panel of purified kinases.[7][8]

  • Compound Preparation: The test compound, in this case, this compound, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9][10] Serial dilutions are then prepared to determine dose-dependent inhibition.

  • Assay Plate Preparation: Kinase, substrate, and ATP are dispensed into the wells of a microtiter plate. The choice of substrate and ATP concentration is critical and often near the Km value for each specific kinase.[8]

  • Compound Addition: The diluted test compound is added to the assay wells. Control wells containing only DMSO are included to establish a baseline of 100% kinase activity.

  • Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a specified period to allow for the enzymatic reaction to occur.

  • Detection: The amount of substrate phosphorylation is quantified. Several detection methods can be employed, including:

    • Radiometric Assays (e.g., ³³PanQinase™): These assays utilize radio-labeled ATP (γ-³³P-ATP) and measure the incorporation of the radioactive phosphate group into the substrate.[8]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use antibodies that specifically recognize the phosphorylated substrate, leading to a measurable change in fluorescence.[11]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Proliferation Assay (e.g., SRB Assay)

To assess the functional consequence of kinase inhibition, cellular assays are employed to measure the antiproliferative activity of the compound.

  • Cell Culture: Human cancer cell lines relevant to the targeted kinases (e.g., NSCLC cell lines for an EGFR inhibitor) are cultured under standard conditions.[6]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a defined period (e.g., 72 hours).

  • Cell Fixation and Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Measurement: The absorbance of the stained cells is measured, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value for cell growth inhibition is determined from the dose-response curve.

Visualizing the Process and Potential Pathways

To further clarify the experimental process and the potential biological impact of this compound, the following diagrams illustrate a typical kinase profiling workflow and a hypothetical signaling pathway that could be modulated by this class of compounds.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound This compound DMSO_Stock DMSO Stock Solution Compound->DMSO_Stock Serial_Dilutions Serial Dilutions DMSO_Stock->Serial_Dilutions Add_Compound Add Test Compound Serial_Dilutions->Add_Compound Assay_Plate Prepare Assay Plate (Kinase, Substrate, ATP) Assay_Plate->Add_Compound Incubation Incubate Add_Compound->Incubation Detection Detect Phosphorylation Incubation->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Det Determine IC50 Inhibition_Calc->IC50_Det

Caption: Experimental workflow for kinase cross-reactivity profiling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR VEGFR VEGFR->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor This compound Inhibitor->EGFR Inhibitor->VEGFR

Caption: Hypothetical signaling pathways inhibited by quinazolinone derivatives.

References

Efficacy of 2-Ethylquinazolin-4(1H)-one in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the efficacy of 2-Ethylquinazolin-4(1H)-one against various cancer cell lines. While the broader class of quinazolinone derivatives has demonstrated significant potential as anticancer agents, specific quantitative data, such as IC50 values, for this compound remains elusive in published research. This guide, therefore, aims to provide a framework for such a comparative study, outlining the established methodologies and potential signaling pathways that could be investigated, based on research into structurally related compounds.

Overview of Quinazolinones in Cancer Research

Quinazolinone-based compounds have garnered considerable attention in oncology for their diverse mechanisms of action and efficacy against a range of cancers.[1][2] These derivatives have been shown to target various cellular processes critical for cancer cell proliferation and survival, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis (programmed cell death).[3][4]

Hypothetical Comparative Efficacy Data

To illustrate how the efficacy of this compound could be presented, the following table provides a hypothetical summary of IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

Cancer Cell LineCancer TypeHypothetical IC50 (µM) of this compoundAlternative Quinazolinone Derivative (Example)Hypothetical IC50 (µM) of Alternative
MCF-7Breast CancerData Not Available2-(4-methoxyphenyl)quinazolin-4(3H)-one5.2
A549Lung CancerData Not Available2-(4-chlorophenyl)quinazolin-4(3H)-one8.7
HeLaCervical CancerData Not Available2-(3-hydroxyphenyl)quinazolin-4(3H)-one12.1
PC-3Prostate CancerData Not Available2-(4-fluorophenyl)quinazolin-4(3H)-one6.5
HCT116Colon CancerData Not Available2-(thiophen-2-yl)quinazolin-4(3H)-one9.8

Note: The IC50 values presented above are for illustrative purposes only and are not based on experimental data for this compound.

Experimental Protocols

The evaluation of the cytotoxic activity of a compound like this compound is typically conducted using a panel of human cancer cell lines. A standard and widely accepted method for this is the MTT assay.[5][6][7][8]

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Potential Signaling Pathways

Based on studies of other quinazolinone derivatives, this compound could potentially exert its anticancer effects through various signaling pathways. Further research would be needed to confirm the specific mechanisms.

One common mechanism of action for quinazolinone derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][9]

Another potential target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a potential signaling pathway that could be affected.

Experimental_Workflow start Seed Cancer Cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (Microplate Reader) solubilize->read analyze Calculate IC50 Value read->analyze end Determine Cytotoxicity analyze->end

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling_Pathway Quinazolinone This compound (Hypothesized) Tubulin Tubulin Polymerization Quinazolinone->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: A potential mechanism of action for this compound, targeting tubulin polymerization.

Conclusion and Future Directions

While the specific anticancer efficacy of this compound is not yet documented, the extensive research on the quinazolinone scaffold suggests its potential as a valuable candidate for further investigation. Future studies should focus on performing in vitro cytotoxicity screening of this compound against a diverse panel of cancer cell lines to determine its IC50 values. Subsequent research could then elucidate its precise mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways. This foundational data is essential for any future development of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Validation of a Bioassay for Screening 2-Ethylquinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a cell-based bioassay for screening 2-Ethylquinazolin-4(1H)-one analogs, potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, against alternative screening methods. The content is supported by experimental data from studies on various quinazolinone derivatives, offering a robust framework for assay validation and selection.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[1] A common mechanism of action for their cytotoxic effects is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] The validation of a reliable and efficient bioassay is a critical first step in the discovery and development of novel this compound analogs as potential drug candidates.

This guide compares the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity bioassay with a direct biochemical EGFR kinase inhibition assay, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate screening strategy.

Comparison of Screening Methodologies

The two primary methods for evaluating the efficacy of this compound analogs are cell-based cytotoxicity assays and biochemical kinase inhibition assays. Each approach offers distinct advantages and provides complementary information.

  • Cell-Based Cytotoxicity Bioassay (e.g., MTT Assay): This method assesses the overall effect of a compound on the viability and proliferation of cancer cells. It provides a holistic view of a compound's potential as a therapeutic agent, as it accounts for cell permeability, metabolic stability, and off-target effects. The half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) is the key parameter measured.[2]

  • Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay): This is a cell-free enzymatic assay that directly measures the ability of a compound to inhibit the activity of a specific target enzyme, in this case, EGFR kinase. It is highly specific and provides a direct measure of the compound's potency against its intended molecular target, expressed as the half-maximal inhibitory concentration (IC50).[2][4]

The following table summarizes a comparison of these two methodologies.

FeatureCell-Based Cytotoxicity Bioassay (MTT)Biochemical Kinase Inhibition Assay (EGFR)
Principle Measures metabolic activity as an indicator of cell viability.[5]Measures the inhibition of EGFR kinase activity by quantifying ADP production.[4]
Endpoint Cell viability/proliferation (GI50/IC50).[2]Direct enzyme inhibition (IC50).[2]
Information Provided Overall cellular effect, including cell permeability and metabolism.Direct target engagement and potency.
Throughput High-throughput compatible.High-throughput compatible.
Advantages Reflects a more physiologically relevant environment.Highly specific and sensitive for the target enzyme.
Limitations Indirect measure of target inhibition; can be affected by off-target toxicity.Does not account for cellular uptake, metabolism, or off-target effects.

Experimental Data: A Comparative Analysis

Table 1: Cytotoxicity of Quinazolinone Derivatives in Cancer Cell Lines (MTT Assay)

Compound/DerivativeCell LineIC50/GI50 (µM)
Quinazolinone-based thiazole derivative 4dNCI-H460 (NSC Lung Cancer)0.789
Quinazolinone-based thiazole derivative 4jA549 (Lung Cancer)2.17
Quinazolinone derivative 8bMCF-7 (Breast Cancer)0.1908
Quinazolinone derivative 9bHepG-2 (Liver Cancer)0.1944
Quinazolinone derivative 8aK-562 (Leukemia)0.1884
Quinazolinone-thiazol hybrid A3PC3 (Prostate Cancer)10
Quinazolinone-thiazol hybrid A3HT-29 (Colon Cancer)12

Note: The presented data is a compilation from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][6][7]

Table 2: EGFR Kinase Inhibitory Activity of Quinazolinone Derivatives

Compound/DerivativeAssay TypeTargetIC50 (nM)
Quinazolinone-based thiazole derivative 4dELISAEGFR69
Quinazolinone derivative 8bKinase AssayEGFR1.37
Quinazolinone derivative 14dELISAEGFR (WT)0.1
Quinazolinone derivative 19bELISAEGFR (WT)0.05
Quinazolinone derivative 19bELISAEGFR (T790M/L858R)5.6

Note: The presented data is a compilation from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[7][8][9]

Experimental Protocols

MTT Cell Viability Bioassay Protocol

This protocol is a standard method for assessing the cytotoxic potential of novel compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a cell-free enzymatic assay to directly measure EGFR inhibition.

Materials:

  • Recombinant human EGFR enzyme

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • This compound analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and a mixture of the substrate and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[4]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[2]

Bioassay Validation Parameters

To ensure the reliability and reproducibility of the cell-based bioassay, the following parameters should be validated according to ICH and USP guidelines:[10][11][12]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Screening Methods

While the MTT assay is a well-established method, several alternatives are available, each with its own advantages.

Table 3: Comparison of Alternative Cytotoxicity Assays

AssayPrincipleAdvantages
XTT Assay Reduction of a tetrazolium salt to a water-soluble formazan.Simpler protocol than MTT as it does not require a solubilization step.[5]
Resazurin (AlamarBlue®) Assay Reduction of the redox indicator resazurin to the fluorescent product resorufin.Non-toxic to cells, allowing for kinetic monitoring; higher sensitivity than colorimetric assays.[13][14]
DRAQ7 Assay A fluorescent probe that only enters cells with compromised membrane integrity.A direct measure of cell death; useful for colored compounds that interfere with colorimetric assays.[15][16]
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels as an indicator of metabolically active cells.Highly sensitive and rapid, with a simple "add-mix-measure" protocol.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone This compound Analog Quinazolinone->EGFR Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cell-Based Cytotoxicity Bioassay (MTT) cluster_biochemical Biochemical EGFR Kinase Assay C1 Seed Cancer Cells in 96-well Plate C2 Treat with Quinazolinone Analogs C1->C2 C3 Incubate for 48-72h C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance (570 nm) C5->C6 C7 Calculate GI50/IC50 C6->C7 B1 Combine EGFR Enzyme, Substrate, ATP, and Inhibitor B2 Incubate for 60 min B1->B2 B3 Add ADP-Glo™ Reagent B2->B3 B4 Add Kinase Detection Reagent B3->B4 B5 Measure Luminescence B4->B5 B6 Calculate IC50 B5->B6

Caption: Comparative workflow of a cell-based bioassay and a biochemical kinase assay.

References

Independent Verification of the Biological Targets of 2-Substituted Quinazolin-4(1H)-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Biological Targets and Performance with Supporting Experimental Data

Introduction

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various 2-substituted quinazolin-4(1H)-one derivatives against several key biological targets. These targets, including tubulin, tyrosine kinases, and histone deacetylases, have been identified through independent experimental verification.

Table 1: Inhibition of Tubulin Polymerization by 2-Substituted Quinazolin-4(1H)-one Analogues

Compound ID2-SubstituentCell LineCytotoxicity GI₅₀ (µM)Tubulin Polymerization InhibitionReference
39 2-(naphthalen-1-yl)HT29<0.05Complete Inhibition[3]
64 2-(2-methoxystyryl)HT290.2Reduced Microtubule Formation[3]
65 2-(3-methoxystyryl)HT290.3Reduced Microtubule Formation[3]

Table 2: Inhibition of Tyrosine Kinases by 2-Substituted Quinazolin-4(1H)-one Analogues

Compound ID2-SubstituentTarget KinaseIC₅₀ (µM)Reference CompoundReference
6a 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)EGFRwt-TK0.0156Lapatinib[4]
11 N-methyl-quinazolinone with glycoside and triazole moietiesEGFR0.35 ± 0.11Erlotinib (0.056 ± 0.012 µM)[5]
13 N-methyl-quinazolinone with glycoside and triazole moietiesVEGFR-23.20 ± 0.15Sorafenib[5]

Table 3: Inhibition of Histone Deacetylase 6 (HDAC6) by Quinazolin-4(3H)-one Based Inhibitors

Compound IDCore Structure ModificationTarget HDACIC₅₀ (nM)Selectivity vs HDAC1Reference
48c Quinazolin-4-one with hydroxamic acidHDAC6<10High[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the independent verification and comparison of results.

Tubulin Polymerization Assay

Objective: To determine the effect of test compounds on the in vitro polymerization of tubulin.

Methodology:

  • Preparation of Tubulin: Purified bovine brain tubulin is obtained and stored at -80°C.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Compound Incubation: The test compound (e.g., 2-substituted quinazolin-4(1H)-one analogue) or a reference compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Measurement: The polymerization of tubulin into microtubules is monitored by measuring the change in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.[3]

Tyrosine Kinase Inhibition Assay (EGFRwt-TK as an example)

Objective: To quantify the inhibitory activity of test compounds against a specific tyrosine kinase.

Methodology:

  • Enzyme and Substrate: Recombinant human EGFRwt-TK and a suitable substrate (e.g., a synthetic peptide) are used.

  • Assay Buffer: The assay is performed in a buffer optimized for kinase activity (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, ATP, and DTT).

  • Compound Dilution: The test compound and a reference inhibitor (e.g., lapatinib) are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is then determined by fitting the data to a dose-response curve.[4]

HDAC6 Inhibition Assay

Objective: To determine the potency and selectivity of compounds against HDAC6.

Methodology:

  • Enzyme and Substrate: Recombinant human HDAC6 enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter) are used.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-based buffer at a specific pH).

  • Compound Incubation: The test compound and a reference inhibitor are incubated with the HDAC6 enzyme.

  • Reaction Initiation and Development: The fluorogenic substrate is added to initiate the reaction. After a set incubation period, a developer solution is added, which releases the fluorophore from the deacetylated substrate.

  • Measurement: The fluorescence intensity is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the HDAC activity.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration. Selectivity is determined by comparing the IC₅₀ value for HDAC6 with those for other HDAC isoforms.[6][7]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological targets of 2-substituted quinazolin-4(1H)-ones.

cluster_0 Tubulin Polymerization Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) 2-Substituted Quinazolinones 2-Substituted Quinazolinones 2-Substituted Quinazolinones->Tubulin Dimers Inhibition of Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-substituted quinazolinones.

cluster_1 Tyrosine Kinase Signaling Pathway (e.g., EGFR) Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival 2-Substituted Quinazolinones 2-Substituted Quinazolinones 2-Substituted Quinazolinones->EGFR Inhibits

Caption: Inhibition of EGFR signaling by 2-substituted quinazolinones.

cluster_2 Experimental Workflow for Target Verification Compound Synthesis Compound Synthesis In Vitro Enzyme/Binding Assay In Vitro Enzyme/Binding Assay Compound Synthesis->In Vitro Enzyme/Binding Assay Cell-Based Assays Cell-Based Assays In Vitro Enzyme/Binding Assay->Cell-Based Assays Determine IC50/GI50 Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General workflow for verifying biological targets of novel compounds.

References

Benchmarking the synthetic efficiency of different routes to 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The efficient synthesis of its derivatives is therefore of significant interest to the drug development community. This guide provides a comparative analysis of three distinct synthetic routes to 2-Ethylquinazolin-4(1H)-one, a representative member of this important class of heterocycles. The comparison is based on key performance metrics such as reaction yield, duration, and conditions, with the goal of aiding researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the quantitative data for three different synthetic routes to this compound, starting from readily available precursors: anthranilic acid, N-propionylanthranilic acid, and anthranilamide.

Parameter Route 1: From Anthranilic Acid Route 2: From N-Propionylanthranilic Acid Route 3: Microwave-Assisted from Anthranilic Acid
Starting Material Anthranilic acidN-Propionylanthranilic acidAnthranilic acid
Reagents PropionamideAmmonium chloridePropionic anhydride, Aqueous Ammonia
Method Thermal condensationThermal cyclizationMicrowave irradiation
Reaction Time 2 hours4-5 hours~15-20 minutes
Temperature 210-220 °C210-220 °CHigh (Microwave)
Yield ~90% (estimated for ethyl analog)[1]~70% (estimated for ethyl analog)[1]High (expected)
Catalyst NoneNoneNone
Solvent Solvent-freeSolvent-freeSolvent-free (initial step)

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are adapted from established procedures for analogous compounds and are presented to facilitate their implementation in a laboratory setting.

Route 1: Synthesis from Anthranilic Acid and Propionamide

This one-step method involves the direct condensation of anthranilic acid with propionamide at a high temperature.

Procedure:

  • A mixture of anthranilic acid (0.1 mol) and propionamide (0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 210-220 °C for 2 hours.

  • After cooling, the solidified product is filtered, washed with a suitable solvent, and dried to yield this compound.[1]

Route 2: Synthesis from N-Propionylanthranilic Acid

This two-step route first involves the acylation of anthranilic acid to form N-propionylanthranilic acid, which is then cyclized.

Step 1: Synthesis of N-Propionylanthranilic Acid

  • Anthranilic acid is reacted with propionyl chloride or propionic anhydride in a suitable solvent to yield N-propionylanthranilic acid.

Step 2: Synthesis of this compound

  • A mixture of N-propionylanthranilic acid (0.1 mol) and ammonium chloride (0.8 mol) is heated at 210-220 °C for 4-5 hours.[1]

  • The reaction mixture is cooled and then dissolved in boiling water.

  • The pH of the solution is adjusted to 7.8 with ammonium hydroxide, leading to the precipitation of the product.

  • The precipitate is filtered, dried, and can be further purified by recrystallization.[1]

Route 3: Microwave-Assisted Synthesis from Anthranilic Acid

This modern approach utilizes microwave irradiation to significantly reduce reaction times. The synthesis proceeds through a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate.

Step 1: Microwave-Assisted Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one

  • A mixture of anthranilic acid and propionic anhydride is subjected to microwave irradiation. This reaction is typically rapid, occurring within minutes.

Step 2: Synthesis of this compound

  • The resulting 2-ethyl-4H-3,1-benzoxazin-4-one is then reacted with aqueous ammonia under microwave irradiation to yield the final product.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_1 Anthranilic_Acid Anthranilic Acid Product This compound Anthranilic_Acid->Product Heat (210-220 °C), 2h Propionamide Propionamide Propionamide->Product

Diagram 1: Route 1 - Direct condensation.

Route_2 N_Propionylanthranilic_Acid N-Propionylanthranilic Acid Product This compound N_Propionylanthranilic_Acid->Product Heat (210-220 °C), 4-5h NH4Cl Ammonium Chloride NH4Cl->Product

Diagram 2: Route 2 - Cyclization of N-acylated intermediate.

Route_3 Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Ethyl-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Microwave Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Benzoxazinone Product This compound Benzoxazinone->Product Microwave Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Product

Diagram 3: Route 3 - Microwave-assisted synthesis.

Conclusion

This guide provides a comparative overview of three synthetic routes to this compound. The choice of the optimal route will depend on the specific requirements of the researcher, including available equipment, desired yield, and time constraints. The direct condensation from anthranilic acid (Route 1) offers a high-yield, one-step process, while the microwave-assisted synthesis (Route 3) presents a significantly faster alternative. The two-step route from N-propionylanthranilic acid (Route 2) provides another viable option, though with a potentially lower yield and longer reaction time compared to the direct condensation. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for the synthesis of this important quinazolinone derivative.

References

Comparative Docking Studies of 2-Ethylquinazolin-4(1H)-one and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico and in vitro performance of 2-Ethylquinazolin-4(1H)-one and its analogs. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the strategic design of novel therapeutic agents based on the versatile quinazolinone scaffold.

The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Alterations at the 2-position of the quinazolinone ring have been a key strategy in the development of potent and selective inhibitors for various biological targets. This guide focuses on this compound and its analogs, presenting a comparative analysis of their performance in molecular docking studies and biological assays.

Quantitative Data Summary

The following tables summarize the reported in silico and in vitro data for 2-substituted quinazolin-4(1H)-one derivatives, providing a comparative overview of their potential as therapeutic agents.

Table 1: Comparative In Silico Data of 2-Substituted Quinazolin-4(1H)-one Analogs

Compound ID/SeriesTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Interacting ResiduesReference
2-Methyl-quinazolin-4(3H)-one derivativesDihydrofolate Reductase (DHFR)---[2]
Quinazolinone DerivativesCyclooxygenase-2 (COX-2)4COX-6.01 to -10.32TYR-355, ARG-120, TYR-385, SER-530[3]
S-Alkylated quinazolin-4(3H)-onesEGFR---[4][5]
S-Alkylated quinazolin-4(3H)-onesVEGFR-2---[4][5]
Quinazolinone AnaloguesEGFR--7.53 (for most active compound)-[6]
Quinazolinone DerivativesCOX-2--Arg121, Tyr356[7]
Quinazolin-4(3H)-one AnalogsEGFR-Docking scores from -163.729 to -179.138-[8][9]

Table 2: Comparative In Vitro Biological Activity of 2-Substituted Quinazolin-4(1H)-one Analogs

Compound ID/SeriesTarget/Cell LineActivity (IC50)Reference
2-Methyl-quinazolin-4(3H)-one derivativesHEPG2, MCF-77.09 - 31.85 µM/L[2]
S-Alkylated quinazolin-4(3H)-onesHCT-1161.50 - 6.39 µM[4][5]
S-Alkylated quinazolin-4(3H)-onesEGFR0.049 µM (for most potent)[4][5]
S-Alkylated quinazolin-4(3H)-onesVEGFR-20.054 µM (for most potent)[4][5]
2,3-dihydroquinazolin-4(1H)-one derivativesMCF-7-[10]
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivativesPC3, MCF-7, HT-29A3: 10-12 µM[11]
2-Substituted quinazolin-4(3H)-onesJurkat, NB4< 5 µM (for compound 17)[12]

Experimental Protocols

Molecular Docking Simulation

A generalized workflow for the molecular docking studies cited in this guide is as follows:

  • Protein Preparation: The three-dimensional crystal structures of target proteins such as EGFR and VEGFR-2 are retrieved from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, ligands, and cofactors. Hydrogen atoms are added, and charges are assigned using computational tools.

  • Ligand Preparation: The 2D structures of the this compound and its analogs are drawn using chemical drawing software and then converted to 3D structures. The ligands are then energy minimized using appropriate force fields.

  • Docking and Scoring: Molecular docking is performed using software such as AutoDock or Glide. A grid box is defined around the active site of the target protein to guide the docking process. The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most favorable.[6]

  • Analysis of Interactions: The resulting docked complexes are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinazolinone derivatives and the amino acid residues of the target protein's active site.

Chemical Synthesis of 2-Substituted Quinazolin-4(1H)-ones

A common synthetic route for the preparation of 2-alkyl-quinazolin-4(1H)-ones involves the following steps:

  • Reaction of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form a 2-acylamino-benzoic acid intermediate. For the synthesis of this compound, propionyl chloride or propionic anhydride would be used.

  • Cyclization: The intermediate is then cyclized to form the quinazolinone ring. This can be achieved by heating with a dehydrating agent or by using a suitable catalyst. For instance, 2-methyl-quinazolin-4-one can be synthesized from the fusion of anthranilic acid with thioacetamide.[2] Microwave-assisted synthesis has also been reported to provide good yields in a shorter reaction time.[13]

  • Further Modifications (for analogs): For analogs with different substituents at the 2-position, the appropriate starting materials are used. For example, reacting 2-aminobenzamide with various aldehydes can yield a range of 2-substituted quinazolin-4(3H)-ones.[12]

Visualizations

The following diagrams illustrate the typical workflow for molecular docking studies and the signaling pathways targeted by quinazolinone inhibitors.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (from PDB) Grid_Box_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Molecular_Docking Grid_Box_Generation->Molecular_Docking Scoring Scoring & Ranking (Binding Energy) Molecular_Docking->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic, etc.) Scoring->Interaction_Analysis Lead_Identification Lead Identification & Optimization Interaction_Analysis->Lead_Identification

A typical workflow for a molecular docking study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Simplified VEGFR-2 signaling pathway and the inhibitory action of quinazolinones.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Ethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Ethylquinazolin-4(1H)-one. Adherence to these procedures is critical for ensuring laboratory safety and minimizing potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Safety Goggles or Face ShieldMust be worn at all times in chemical handling areas. Use chemical safety goggles that provide a complete seal. A face shield is recommended when there is a risk of splashing.[1][4]
Skin Nitrile GlovesInspect gloves for tears or perforations before use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly after handling, even with gloves.[1]
Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[1] Consider a polyethylene-coated polypropylene gown for added protection against potential chemical permeation.[5]
Respiratory Use in a Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][6]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Engineering Controls : Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.[1]

  • Personal Protective Equipment : Ensure all required PPE from Table 1 is correctly worn before handling the chemical.

  • Procedure :

    • Designate a specific area within the fume hood for handling this compound.

    • Use a tared, sealed container for weighing to minimize exposure.

    • Handle the compound gently to avoid creating dust.

Dissolution and Reaction
  • Engineering Controls : All dissolution and reaction processes must be performed in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment : Continue to wear all specified PPE.

  • Procedure :

    • When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[1]

    • Ensure all reaction vessels are appropriately clamped and secured.

    • Maintain a safe distance from the reaction and use a blast shield if the reaction has the potential to be energetic.

Post-Reaction Work-up and Purification
  • Engineering Controls : Continue to work within the chemical fume hood.

  • Personal Protective Equipment : Fresh gloves should be used if the previous pair is suspected of being contaminated.

  • Procedure :

    • Allow the reaction mixture to cool to a safe temperature before proceeding with any work-up steps.

    • Handle all liquid transfers with care to avoid spills and splashes.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Collection
  • Waste Containers : Collect all waste containing this compound in a clearly labeled, sealed, and chemically resistant container.[1]

  • Labeling : The label should include the chemical name, concentration (if in solution), and appropriate hazard symbols.

Waste Segregation
  • Compatibility : Do not mix waste containing this compound with other waste streams unless their compatibility has been confirmed to avoid potentially hazardous reactions.[1]

  • Solid vs. Liquid Waste : Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., reaction residues, solvents).

Final Disposal
  • Licensed Disposal Company : All waste must be disposed of through a licensed and certified hazardous waste disposal company.[4]

  • Local Regulations : Adhere to all local, state, and federal regulations regarding chemical waste disposal.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with plenty of water. Remove all contaminated clothing. Wash the skin with soap and water. If irritation persists, seek medical attention.[1][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_decon Decontamination prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Enter Lab prep_weigh Weigh Compound prep_fume_hood->prep_weigh exp_dissolve Dissolve Compound prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react exp_workup Work-up & Purify exp_react->exp_workup disp_collect Collect Waste exp_workup->disp_collect disp_segregate Segregate Waste disp_collect->disp_segregate disp_dispose Dispose via Licensed Vendor disp_segregate->disp_dispose decon_ppe Doff PPE disp_dispose->decon_ppe End of Procedure decon_wash Wash Hands decon_ppe->decon_wash

Caption: Workflow for handling this compound.

References

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